2-Ethyl-6-methoxy-1,3-benzothiazole
Description
Structure
2D Structure
Properties
CAS No. |
17142-77-7 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
FODBYDGJZCABRE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)OC |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established methodologies for analogous structures, and expected characterization data.
Overview of Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available starting material, 4-methoxyaniline. The general synthetic approach involves the formation of the benzothiazole core followed by the introduction of the ethyl group at the 2-position.
The key steps are:
-
Synthesis of 2-Amino-6-methoxybenzothiazole: This is achieved by the thiocyanation of 4-methoxyaniline.
-
Preparation of 2-Amino-5-methoxythiophenol: This intermediate is obtained through the alkaline hydrolysis of 2-Amino-6-methoxybenzothiazole.
-
Synthesis of this compound: This final step involves the condensation of 2-amino-5-methoxythiophenol with propionaldehyde, followed by oxidation.
Experimental Protocols
The following protocols are based on established and reliable methods for the synthesis of similar benzothiazole derivatives.
Synthesis of 2-Amino-6-methoxybenzothiazole
This procedure follows the general method for the synthesis of 2-aminobenzothiazoles from anilines.
Materials:
-
4-methoxyaniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
A solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ammonium thiocyanate (3.0 eq) is added to the solution, and the mixture is cooled to 0-5 °C in an ice bath.
-
A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is then poured into ice water, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then neutralized with a sodium bicarbonate solution.
-
The crude product is recrystallized from ethanol to afford pure 2-Amino-6-methoxybenzothiazole.
Preparation of 2-Amino-5-methoxythiophenol
This protocol is adapted from a known procedure for the hydrolysis of 2-aminobenzothiazoles.
Materials:
-
2-Amino-6-methoxybenzothiazole
-
Potassium hydroxide
-
Hydrochloric acid
-
Acetic acid
Procedure:
-
To a stirred solution of 8N potassium hydroxide, 2-Amino-6-methoxybenzothiazole (1.0 eq) is added, and the mixture is refluxed overnight.
-
The resulting solution is cooled to room temperature and neutralized by the addition of concentrated hydrochloric acid to pH 8.0, followed by acetic acid to pH 6.0.
-
The precipitate which forms is filtered and washed with water to afford 2-amino-5-methoxythiophenol, which should be used immediately in the next step.
Synthesis of this compound
This two-step procedure is based on the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenols and aliphatic aldehydes.
Step 2.3.1: Condensation to 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
Materials:
-
2-Amino-5-methoxythiophenol
-
Propionaldehyde
-
Dichloromethane
-
4Å Molecular sieves
Procedure:
-
To a stirred solution of propionaldehyde (1.5 eq) in dichloromethane, 4Å molecular sieves are added.
-
2-Amino-5-methoxythiophenol (1.0 eq) is added dropwise to the mixture, and it is stirred at room temperature for 1.5 - 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the molecular sieves.
-
The solvent is evaporated under reduced pressure to yield the crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole, which can be used in the next step without further purification.
Step 2.3.2: Oxidation to this compound
Materials:
-
Crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
-
Silica gel supported Pyridinium chlorochromate (PCC)
-
Dichloromethane
Procedure:
-
The crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole is dissolved in dichloromethane.
-
Silica gel supported PCC (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 2-3 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is filtered through a pad of silica gel to remove the oxidant.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give the final product, this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellowish liquid |
| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | 180.23 | Yellowish solid |
| 2-Amino-5-methoxythiophenol | C₇H₉NOS | 155.22 | Off-white to pale yellow solid |
| This compound | C₁₀H₁₁NOS | 193.27 | Pale yellow solid or oil |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Synthesis of 2-Amino-6-methoxybenzothiazole | 4-Methoxyaniline, NH₄SCN, Br₂ | Glacial Acetic Acid | 0 - RT | 3 - 4 | 60 - 70 |
| Preparation of 2-Amino-5-methoxythiophenol | 2-Amino-6-methoxybenzothiazole, KOH | Water | Reflux | 12 - 16 | 70 - 80 |
| Synthesis of this compound | 2-Amino-5-methoxythiophenol, Propionaldehyde | Dichloromethane | RT | 4 - 6 | 80 - 90 |
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.10 (q, 2H, -CH₂-), 1.45 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=N), 156.0 (C-OCH₃), 153.0 (Ar-C), 135.0 (Ar-C), 124.0 (Ar-CH), 115.0 (Ar-CH), 104.0 (Ar-CH), 55.8 (-OCH₃), 28.0 (-CH₂-), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2970, 2930, 2870 (Aliphatic C-H), 1600 (C=N), 1520 (C=C), 1250 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺, 100), 178 (M⁺ - CH₃, 40), 164 (M⁺ - C₂H₅, 20) |
Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and may vary slightly from experimentally obtained values.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow for Final Synthesis Step
An In-depth Technical Guide to the Characterization of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethyl-6-methoxy-1,3-benzothiazole. Given the specificity of this molecule, this guide synthesizes information from closely related analogs and established principles of organic chemistry to present a predictive and practical framework for its study.
Introduction
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a wide range of biologically active compounds.[1][2] Derivatives of benzothiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][3] The substituent at the 2-position and modifications on the benzene ring, such as the 6-methoxy group, are crucial for modulating the biological and physical properties of these molecules. This guide focuses on the characterization of this compound, a derivative with potential for further investigation in drug discovery and development.
Synthesis
A plausible and efficient method for the synthesis of this compound involves the condensation of 2-amino-5-methoxythiophenol with propionaldehyde, followed by an oxidative cyclization. This approach is adapted from established procedures for the synthesis of 2-alkylbenzothiazoles.[4]
-
Reaction Setup: To a stirred solution of propionaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane or ethanol, add 4Å molecular sieves.
-
Addition of Thiophenol: Add a solution of 2-amino-5-methoxythiophenol (1 equivalent) in the same solvent dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves. Evaporate the solvent under reduced pressure to obtain the crude 2-ethyl-2,3-dihydro-6-methoxy-1,3-benzothiazole intermediate.
-
Oxidation: Dissolve the crude intermediate in a suitable solvent and treat with an oxidizing agent, such as silica gel-supported pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), to facilitate the aromatization to the benzothiazole ring.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Caption: Synthesis workflow for this compound.
Physicochemical and Spectroscopic Characterization
The following tables summarize the expected physicochemical and spectroscopic data for this compound, based on data from its close analog, 6-methoxy-2-methylbenzothiazole.[5]
| Property | Predicted Value |
| Molecular Formula | C10H11NOS |
| Molecular Weight | 193.27 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH2Cl2, Ethyl Acetate); Insoluble in water. |
Data is extrapolated from 6-methoxy-2-methylbenzothiazole.[5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-4 |
| ~7.28 | d | 1H | H-7 |
| ~7.05 | dd | 1H | H-5 |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.00 | q | 2H | -CH₂-CH₃ |
| ~1.45 | t | 3H | -CH₂-CH₃ |
Predicted values based on known benzothiazole chemical shifts.
| Chemical Shift (ppm) | Assignment |
| ~170 | C-2 |
| ~157 | C-6 |
| ~154 | C-7a |
| ~136 | C-3a |
| ~124 | C-4 |
| ~115 | C-5 |
| ~104 | C-7 |
| ~56 | -OCH₃ |
| ~25 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Data is extrapolated from 2-methylbenzothiazole.[6][7]
| Technique | Expected Peaks/Fragments |
| IR (cm⁻¹) | ~3050 (Ar C-H str), ~2970 (Aliphatic C-H str), ~1600 (C=N str), ~1500 (Ar C=C str), ~1250 (C-O str), ~830 (C-S str) |
| Mass Spec (m/z) | M⁺ at ~193, fragments corresponding to loss of ethyl and methoxy groups. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to assign chemical shifts and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the compound into an ESI or GC-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the molecular ion peak and analyze the fragmentation pattern.
-
Caption: Logical workflow for the characterization of a synthesized compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the benzothiazole scaffold is a well-known pharmacophore. Many derivatives have been shown to interact with various biological targets. For instance, some benzothiazoles act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
The diagram below illustrates a hypothetical mechanism by which a benzothiazole derivative could exert anti-cancer effects by inhibiting a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR or VEGFR pathway. Inhibition of the RTK would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway by a benzothiazole derivative.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive data from closely related analogs, researchers can efficiently approach the study of this novel compound. The versatile benzothiazole core suggests that this molecule may possess interesting biological properties, warranting further investigation for potential applications in drug discovery and materials science.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
- 5. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR [m.chemicalbook.com]
- 6. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 7. Benzothiazole, 2-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Ethyl-6-methoxy-1,3-benzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Core Chemical Properties
This compound is a substituted benzothiazole, a class of heterocyclic compounds recognized for their diverse pharmacological activities. While specific experimental data for this particular derivative is not widely available in public literature, its properties can be extrapolated from closely related compounds and general chemical principles.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C10H11NOS | Calculated |
| Molecular Weight | 193.27 g/mol | Calculated |
| Melting Point | Not available | Data for related 2-alkyl-6-methoxy-benzothiazoles would be required for an accurate estimate. |
| Boiling Point | Not available | Data for related 2-alkyl-6-methoxy-benzothiazoles would be required for an accurate estimate. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water is predicted. | Based on the general solubility of benzothiazole derivatives.[1] |
| Appearance | Likely a solid at room temperature. | Based on related 2-substituted benzothiazoles. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes for 2-substituted benzothiazoles. A common and effective method involves the condensation of 2-amino-6-methoxythiophenol with a suitable carboxylic acid derivative or aldehyde.
Experimental Protocol: Synthesis from 2-Amino-6-methoxybenzothiazole
A plausible synthetic route involves the reaction of 2-amino-6-methoxybenzothiazole with propionaldehyde followed by an oxidation step. This method is adapted from general procedures for the synthesis of 2-alkylbenzothiazoles.[2]
Materials:
-
2-Amino-6-methoxybenzothiazole
-
Propionaldehyde
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Oxidizing agent (e.g., Manganese dioxide, Potassium permanganate)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Condensation: Dissolve 2-amino-6-methoxybenzothiazole (1 equivalent) in an anhydrous solvent. Add propionaldehyde (1.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the condensation, add the oxidizing agent (e.g., activated manganese dioxide, 5-10 equivalents) portion-wise to the reaction mixture.
-
Stir the mixture vigorously at room temperature or gentle reflux for 4-8 hours, again monitoring by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the oxidizing agent. Wash the filter cake with the reaction solvent.
-
Wash the combined filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data would be analogous to that of similar 2-alkyl-6-methoxy-benzothiazoles.[3]
Potential Biological Activities and Signaling Pathways
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] While specific studies on this compound are limited, its biological profile can be inferred from the activities of structurally related molecules.
The introduction of an ethyl group at the 2-position and a methoxy group at the 6-position can modulate the lipophilicity and electronic properties of the benzothiazole core, potentially influencing its interaction with biological targets. For instance, various 2-substituted benzothiazoles have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
Below is a generalized workflow for screening the biological activity of a novel benzothiazole derivative like this compound.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel benzothiazole derivatives.
Conclusion
This compound represents an interesting, yet underexplored, derivative of the pharmacologically significant benzothiazole family. Based on established synthetic methodologies for related compounds, its preparation is feasible. While specific experimental data on its physicochemical and biological properties are scarce, the extensive research on the benzothiazole scaffold suggests that this compound may possess valuable biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential in medicinal chemistry and drug development. This guide provides a foundational framework for researchers to initiate such studies.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. nveo.org [nveo.org]
- 3. ias.ac.in [ias.ac.in]
- 4. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. iosrjournals.org [iosrjournals.org]
Spectroscopic and Synthetic Profile of 2-Ethyl-6-methoxy-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 2-Ethyl-6-methoxy-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related analogues to predict its spectroscopic properties. The presented experimental protocols are generalized based on established methods for the synthesis and characterization of 2-substituted-6-methoxybenzothiazoles.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-amino-6-methoxybenzothiazole, 2-methyl-6-methoxybenzothiazole, and other 2-alkyl-6-methoxybenzothiazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.80 | d | 1H | H-4 |
| ~7.35 | d | 1H | H-7 |
| ~7.00 | dd | 1H | H-5 |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.10 | q | 2H | -CH₂-CH₃ |
| ~1.45 | t | 3H | -CH₂-CH₃ |
Note: Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-2 |
| ~157 | C-6 |
| ~148 | C-7a |
| ~135 | C-3a |
| ~124 | C-4 |
| ~115 | C-5 |
| ~104 | C-7 |
| ~56 | -OCH₃ |
| ~28 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~193 | [M]⁺ (Molecular Ion) |
| ~178 | [M - CH₃]⁺ |
| ~164 | [M - C₂H₅]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1600 | C=N stretch (thiazole ring) |
| ~1450-1550 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (asymmetric, aryl ether) |
| ~1030 | C-O stretch (symmetric, aryl ether) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of 2-alkylbenzothiazoles involves the condensation of 2-aminothiophenols with aliphatic aldehydes, followed by oxidation.
Materials:
-
4-methoxy-2-aminothiophenol
-
Propanal
-
4Å Molecular Sieves
-
Dichloromethane (DCM)
-
Silica gel supported Pyridinium Chlorochromate (PCC)
Procedure:
-
To a stirred solution of propanal (1.1 equivalents) in dichloromethane, add 4Å molecular sieves.
-
Add 4-methoxy-2-aminothiophenol (1 equivalent) dropwise to the mixture and stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure to obtain the intermediate 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole.
-
Dissolve the crude intermediate in dichloromethane and add silica gel supported PCC.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the mixture through a pad of silica gel and wash with dichloromethane.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.
-
Samples are to be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.
-
The molecular ion peak [M]⁺ and major fragmentation peaks are to be recorded.
Infrared (IR) Spectroscopy:
-
IR spectra are to be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Characteristic absorption frequencies are to be reported in wavenumbers (cm⁻¹).
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Biological Activity of 2-Substituted-6-Methoxy-1,3-Benzothiazoles: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific biological activity data for 2-Ethyl-6-methoxy-1,3-benzothiazole . This technical guide therefore provides a comprehensive overview of the biological activities of the broader class of 2-substituted-6-methoxy-1,3-benzothiazole derivatives, for which significant research is available. The information presented here may serve as a valuable reference for predicting the potential activities of the specific compound of interest and for designing future research.
The 6-methoxy-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide summarizes key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data, experimental protocols, and relevant biological pathways.
Anticancer Activity
Derivatives of 6-methoxy-1,3-benzothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The substitution at the 2-position of the benzothiazole ring plays a crucial role in modulating this activity.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-substituted-6-methoxy-benzothiazole derivatives against different human cancer cell lines.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(3,4,5-trimethoxyphenyl) | Prostate (PC3) | 2.04 | [1] |
| 2 | 2-(3,4,5-trimethoxyphenyl) | Prostate (22RV1) | 2.13 | [1] |
| 3 | 2-(3,4,5-trimethoxyphenyl) | Prostate (LNCaP) | 4.31 | [1] |
| 4 | 2-(3,4,5-trimethoxyphenyl) | Prostate (C42B) | 2.81 | [1] |
| 5 | Benzylidine derivative with p-methoxy | Liver (HepG2) | 36.07 | [2] |
| 6 | Benzylidine derivative with p-methoxy | Breast (MCF7) | 33.82 | [2] |
| 7 | Substituted methoxybenzamide | - | 1.1 - 8.8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[1][2]
Proposed Mechanism of Anticancer Action
Some 2-substituted benzothiazoles act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1]
Antimicrobial Activity
Various derivatives of 6-methoxy-1,3-benzothiazole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzylidine-2-imino-6-methoxy-1,3-benzothiazoles | Staphylococcus aureus | Active | [4] |
| Benzylidine-2-imino-6-methoxy-1,3-benzothiazoles | Bacillus subtilis | Active | [4] |
Note: The specific MIC values for the active compounds were not provided in the referenced abstract.
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a common technique to assess the antimicrobial activity of test compounds.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of a solid agar medium. Paper discs impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it inhibits its growth, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Disc Application: Sterile paper discs are impregnated with a solution of the test compound at a specific concentration and placed on the inoculated agar surface. Control discs (with solvent only) and discs with standard antibiotics (e.g., Amikacin, Gentamycin) are also applied.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[4]
Enzyme Inhibition
Certain 6-methoxy-benzothiazole derivatives have been investigated as inhibitors of various enzymes, suggesting their potential in treating neurodegenerative diseases and cancer.
Quantitative Data for Enzyme Inhibition
The inhibitory potential of these compounds is typically expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Class/ID | Target Enzyme | IC50 | Reference |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | NQO2 | 51 nM | [5] |
| 2-amino-6-methoxy-benzothiazole derivatives | AChE | - | [6][7] |
| 2-amino-6-methoxy-benzothiazole derivatives | MAO-B | - | [6][7] |
Note: Specific IC50 values for the 2-amino-6-methoxy-benzothiazole derivatives against AChE and MAO-B were part of a larger study and not detailed for each compound in the abstracts.
Experimental Protocol: NQO2 Enzyme Inhibition Assay
Principle: The activity of NQO2 (NRH:quinone oxidoreductase 2) can be measured by monitoring the reduction of a substrate like dichlorophenolindophenol (DCPIP). In the presence of the co-substrate NRH (N-ribosylnicotinamide), NQO2 reduces DCPIP, leading to a decrease in its absorbance. An inhibitor will prevent this reduction, and the potency of inhibition can be quantified.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing buffer, DCPIP, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a purified NQO2 enzyme solution.
-
Co-substrate Addition: The co-substrate, NRH, is added to start the enzymatic reaction.
-
Absorbance Monitoring: The decrease in absorbance of DCPIP is monitored kinetically using a plate reader at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A known inhibitor, such as resveratrol, is often used as a positive control.[5]
Conclusion
The 6-methoxy-1,3-benzothiazole scaffold serves as a versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is highly dependent on the nature of the substituent at the 2-position. While specific data on this compound is not currently available in the public domain, the extensive research on analogous compounds suggests that it could potentially exhibit anticancer, antimicrobial, or enzyme-inhibiting properties. The experimental protocols and data presented in this guide provide a solid foundation for the future investigation and biological evaluation of this specific compound and its close analogs.
References
- 1. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 2-Ethyl-6-methoxy-1,3-benzothiazole Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-ethyl-6-methoxy-1,3-benzothiazole derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Possessing a versatile scaffold, these molecules have demonstrated a broad spectrum of biological activities, showing promise in the development of novel therapeutics for cancer and neurodegenerative diseases. This document details their synthesis, biological activities with quantitative data, mechanisms of action involving key signaling pathways, and detailed experimental protocols for their evaluation.
Synthesis of 2-Substituted-6-methoxy-1,3-benzothiazole Derivatives
The synthesis of 2-substituted-6-methoxy-1,3-benzothiazole derivatives can be achieved through various established synthetic routes. A common and effective method involves the condensation of 4-methoxy-2-aminothiophenol with a corresponding carboxylic acid or its derivative.
A general synthetic scheme is presented below:
A detailed experimental protocol for the synthesis of a 2-substituted 6-methoxybenzothiazole is provided in the Experimental Protocols section.
Biological Activities and Quantitative Data
Derivatives of this compound have shown significant potential in two primary therapeutic areas: oncology and neurodegenerative diseases.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties, demonstrating cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | MTT | 0.001 | [1] |
| Substituted methoxybenzamide benzothiazole | MCF-7 (Breast) | MTT | 1.1 - 8.8 | [2] |
| Pyridine containing pyrimidine derivative of benzothiazole | Colo205 (Colon) | MTT | 5.04 | [3] |
| Thiophene based acetamide benzothiazole | HeLa (Cervical) | MTT | 46.46 | [3] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A549 (Lung) | MTT | - | [4] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | H1299 (Lung) | MTT | - | [4] |
Neuroprotective Activity
In the context of neurodegenerative diseases such as Alzheimer's, benzothiazole analogs have been investigated as inhibitors of key enzymes involved in the disease pathology.
| Compound/Analog | Target Enzyme | Assay Type | IC50 / Ki (µM) | Reference |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | AChE | Enzyme Inhibition | IC50: 6.7 | [5][6][7] |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | BuChE | Enzyme Inhibition | IC50: 2.35 | [5][6][7] |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | MAO-B | Enzyme Inhibition | IC50: 1.6 | [5][6][7] |
| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) | H3R | Radioligand Binding | Ki: 0.012 | [5][6][7] |
| Benzothiazole derivative A13 | AChE | Enzyme Inhibition | IC50: 15.26 | [8] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound derivatives and their analogs are attributed to their interaction with various cellular targets and modulation of critical signaling pathways.
Anticancer Mechanisms
In cancer, these compounds have been shown to interfere with cell proliferation and survival by targeting key signaling cascades.
PI3K/AKT/mTOR and Ras/MEK/ERK Signaling Pathways:
Many benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, which are frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.[9][10][11][12][13]
Inhibition of Protein Kinases:
Several benzothiazole derivatives have been identified as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[14][15][16]
Neuroprotective Mechanisms
The potential of benzothiazole analogs in treating Alzheimer's disease lies in their ability to inhibit enzymes that contribute to the disease's progression. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain.[5][6][7][8] Furthermore, inhibition of monoamine oxidase B (MAO-B) can help in reducing oxidative stress in the brain.[5][6][7] Some derivatives also show potential in reducing the formation of β-amyloid plaques.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and analogs.
General Synthesis of 2-Substituted-6-methoxy-benzothiazoles
This protocol describes a general method for the synthesis of 2-substituted-6-methoxy-benzothiazoles via condensation.
Materials:
-
4-methoxy-2-aminothiophenol
-
Appropriate carboxylic acid (e.g., propanoic acid for 2-ethyl derivative)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4-methoxy-2-aminothiophenol (1 mmol) and the corresponding carboxylic acid (1.2 mmol) in polyphosphoric acid (10 g) is heated at 140-160°C for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[18][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiazole derivative (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol outlines the general steps for assessing the effect of benzothiazole derivatives on the expression of proteins in signaling pathways.[4]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives and their analogs. The provided data and protocols can serve as a valuable resource for the design, synthesis, and evaluation of new and more potent therapeutic agents based on this promising chemical scaffold.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors | Bentham Science [eurekaselect.com]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijpbs.com [ijpbs.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
The Rising Potential of 2-Ethyl-6-methoxy-1,3-benzothiazole in Medicinal Chemistry: A Technical Guide
Introduction: The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, making them privileged structures in drug discovery.[2][3] The unique structural features of benzothiazoles allow for diverse substitutions, leading to a broad spectrum of biological effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide focuses on the therapeutic potential of a specific derivative, 2-Ethyl-6-methoxy-1,3-benzothiazole, and its related analogues, exploring their synthesis, biological activities, and future prospects in drug development. The presence of a methoxy group at the 6-position is often associated with enhanced biological potency.[3]
Synthetic Pathways and Methodologies
The synthesis of 6-methoxy-benzothiazole derivatives typically involves the cyclization of precursor molecules. A common route starts with 4-methoxyaniline, which undergoes reactions to form the benzothiazole ring system.
General Synthesis of 2-Substituted-6-methoxy-benzothiazoles
A prevalent method for synthesizing 2-substituted-6-methoxy-benzothiazoles involves the reaction of 2-amino-4-methoxyphenylthiol with various electrophiles. For the synthesis of the parent compound, this compound, propionyl chloride or a related propionyl equivalent would be reacted with the aminothiophenol precursor.
A general workflow for the synthesis of 6-methoxy-benzothiazole derivatives is illustrated below.
Caption: General synthetic routes to this compound.
Experimental Protocol: Synthesis of 2-Amino-6-methoxy-benzothiazole Derivatives
The following is a representative experimental protocol for the synthesis of a 2-amino-6-methoxy-benzothiazole derivative, which can serve as a precursor for further modifications.
-
Step 1: Preparation of the Thiocyanate Precursor: 4-methoxyaniline is dissolved in a suitable solvent, such as glacial acetic acid. To this solution, ammonium thiocyanate is added, and the mixture is cooled. Bromine in acetic acid is then added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours and then poured into water. The resulting precipitate is filtered, washed, and dried.
-
Step 2: Cyclization to form the Benzothiazole Ring: The intermediate from Step 1 is heated, often in the presence of a catalyst, to induce cyclization and form the 2-amino-6-methoxy-benzothiazole.
-
Step 3: Further Reactions: The 2-amino group can then be modified. For instance, to obtain an acetohydrazide derivative, the 2-amino-6-methoxy-benzothiazole is reacted with chloroethylacetate, followed by treatment with hydrazine hydrate.[1][6]
Potential Therapeutic Applications and Biological Activities
While specific data on this compound is limited, the broader class of 6-methoxy-benzothiazole derivatives has shown promise in several therapeutic areas.
Anti-inflammatory Activity
Several 6-methoxy-benzothiazole derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism of action is often attributed to the inhibition of inflammatory mediators. For example, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[3]
Anticancer Potential
The benzothiazole scaffold is a key component in several anticancer agents.[2][7] Derivatives of 2-arylbenzothiazole have demonstrated potent antitumor activity.[7] The methoxy group at the 6-position can enhance this activity.[3] The proposed mechanisms include inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[7]
Enzyme Inhibition
Benzothiazole derivatives have been identified as inhibitors of various enzymes implicated in disease.
-
NQO2 Inhibition: Methoxy-substituted benzothiazoles have shown potent inhibition of NQO2, an enzyme linked to inflammation and cancer.[8]
-
Cholinesterase and MAO-B Inhibition: In the context of Alzheimer's disease, certain benzothiazole derivatives have been found to be dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9]
The inhibitory concentrations for some representative 6-methoxy-benzothiazole derivatives against various enzymes are summarized below.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 6-methoxy-2-(3,4,5-trimethoxyphenyl)benzo[d]thiazole | NQO2 | 51 | [8] |
| 6-acetamide-2-(3,4,5-trimethoxyphenyl)benzo[d]thiazole | NQO2 | 31 | [8] |
| Benzothiazole derivative 4f | AChE | 23.4 | [9] |
| Benzothiazole derivative 4f | MAO-B | 40.3 | [9] |
Anticonvulsant Activity
Derivatives of 6-alkoxybenzo[d]thiazole have been synthesized and evaluated for their anticonvulsant properties.[10] The maximal electroshock (MES) test is a common animal model used to screen for anticonvulsant activity.[10]
Antioxidant Properties
The antioxidant potential of benzothiazole derivatives has been explored using assays such as the DPPH (2,2-Diphenyl-1-Picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[11] The presence of electron-donating groups like methoxy can contribute to the radical scavenging activity.
Drug Development Workflow
The process of identifying and developing a new drug candidate from the benzothiazole class of compounds follows a structured workflow, from initial screening to preclinical studies.
Caption: A logical workflow for the development of benzothiazole-based drugs.
Potential Signaling Pathway Modulation
Given the anticancer potential of benzothiazole derivatives through kinase inhibition, a simplified representation of a signaling pathway that could be targeted is shown below.
Caption: Potential inhibition of a growth factor signaling pathway.
Conclusion and Future Directions
The this compound core represents a promising scaffold for the development of new therapeutic agents. The existing body of research on related 6-methoxy-benzothiazole derivatives highlights their potential across a range of diseases, including cancer, inflammation, and neurological disorders. Future research should focus on the targeted synthesis and biological evaluation of 2-ethyl and other 2-alkyl substituted 6-methoxy-benzothiazoles to fully elucidate their structure-activity relationships and therapeutic potential. Further mechanistic studies are also warranted to understand their modes of action at the molecular level, which will be crucial for their advancement as clinical candidates.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Ethyl-6-methoxy-1,3-benzothiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of 2-alkylbenzothiazoles. The described procedure is a two-step process involving the initial condensation of 4-methoxy-2-aminothiophenol with propanal to yield the intermediate 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole, followed by its oxidation to the final aromatic product.
Experimental Protocols
Method: Two-Step Synthesis via Aldehyde Condensation and Oxidation
This protocol is adapted from a general procedure for the synthesis of 2-alkylbenzothiazoles.[1][2]
Step 1: Synthesis of 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
Materials:
-
4-methoxy-2-aminothiophenol
-
Propanal
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of propanal (1.2 equivalents) in anhydrous dichloromethane, add activated 4 Å molecular sieves (approximately 1 g per 5 mmol of the aminothiophenol).
-
Add 4-methoxy-2-aminothiophenol (1.0 equivalent) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole.
Step 2: Synthesis of this compound
Materials:
-
2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
-
Pyridinium chlorochromate (PCC) on silica gel
-
Dichloromethane (DCM), anhydrous
-
Celite
Procedure:
-
Prepare PCC on silica gel by adding silica gel to a solution of PCC in acetone, stirring for 3 hours, and then removing the solvent under reduced pressure. Dry the resulting solid.[1]
-
To a stirred suspension of PCC on silica gel (1.1 equivalents) in anhydrous dichloromethane, add a solution of 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole (1.0 equivalent) in dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After completion of the reaction, filter the mixture through a pad of Celite.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-methoxy-2-aminothiophenol | C₇H₉NOS | 155.22 | Starting Material |
| Propanal | C₃H₆O | 58.08 | Reagent |
| This compound | C₁₀H₁₁NOS | 193.27 | Product |
Table 2: Representative Yields for Analogous 2-Alkylbenzothiazole Synthesis[1]
| 2-Alkyl Group | Yield of Dihydrobenzothiazole (%) | Yield of Benzothiazole (%) |
| n-Propyl | 92 | 95 |
| Isopropyl | 90 | 93 |
| n-Butyl | 93 | 96 |
Note: The yields for the synthesis of this compound are expected to be in a similar range.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
References
Application Notes and Protocols for the Synthesis of 2-Alkyl-6-Methoxybenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-alkyl-6-methoxybenzothiazoles, a class of compounds with significant interest in medicinal chemistry and materials science. The following sections outline two primary synthetic strategies, complete with experimental procedures, tabulated data for reaction conditions, and workflow diagrams.
Introduction
2-Alkyl-6-methoxybenzothiazoles are heterocyclic compounds featuring a fused benzene and thiazole ring system. The presence of the methoxy group at the 6-position and an alkyl chain at the 2-position imparts specific physicochemical properties that are leveraged in various applications, including the development of novel therapeutic agents and functional materials. The synthesis of these molecules can be approached through several routes, most commonly involving the cyclization of a substituted aminothiophenol with an appropriate electrophile. This document details two reliable methods for their preparation.
Method 1: Two-Step Synthesis via Condensation and Oxidation
A prevalent and efficient method for synthesizing 2-alkylbenzothiazoles involves the initial condensation of a 2-aminothiophenol with an aliphatic aldehyde to form a 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate. This intermediate is then oxidized to yield the final 2-alkylbenzothiazole. This approach is noted for its high yields and the stability of the dihydrobenzothiazole intermediate.[1]
Experimental Protocol: Synthesis of 2-Propyl-6-methoxybenzothiazole
This protocol is adapted from a general procedure for 2-alkylbenzothiazoles, specifying the use of 2-amino-4-methoxyphenol as the starting material.[1]
Step 1: Condensation to form 2-Propyl-6-methoxy-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
-
Add 2-amino-4-methoxyphenol (5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5–2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the molecular sieves.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a 10% ethyl acetate/hexane eluent to obtain the 2-propyl-6-methoxy-2,3-dihydrobenzo[d]thiazole intermediate.
Step 2: Oxidation to 2-Propyl-6-methoxybenzothiazole
-
Prepare silica gel-supported pyridinium chlorochromate (PCC) by stirring PCC (23.5 g, 109 mmol) with silica gel (109 g) in acetone (109 ml) at room temperature for 3 hours. Remove the solvent under reduced pressure and dry the solid at 100°C for 2 hours.[1]
-
To a stirred suspension of the prepared PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml), add the 2-propyl-6-methoxy-2,3-dihydrobenzo[d]thiazole (2.0 mmol) from Step 1.
-
Stir the mixture at room temperature for 30 minutes.
-
After the reaction is complete, filter the mixture through a thin Celite pad.
-
Pour the filtrate into water and extract with ethyl acetate (3 x 20 ml).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel using 10% ethyl acetate/hexane.
Data Summary: Reaction Conditions for 2-Alkyl-2,3-dihydrobenzo[d]thiazole Synthesis
The following table summarizes the reaction times and yields for the condensation step with various aliphatic aldehydes, based on the reaction with 2-aminothiophenol.[1] Similar outcomes are expected with 2-amino-4-methoxyphenol.
| Aldehyde | Product (2-Alkyl Group) | Reaction Time (h) | Yield (%) |
| Butanal | Propyl | 2 | 96 |
| Propanal | Ethyl | 2 | 95 |
| Pentanal | Butyl | 1.5 | 98 |
| Hexanal | Pentyl | 1.5 | 99 |
| Heptanal | Hexyl | 1.5 | 98 |
| Phenylacetaldehyde | Benzyl | 2 | 93 |
| 3-Phenylpropionaldehyde | 2-Phenylethyl | 2 | 95 |
Workflow Diagram: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of 2-alkyl-6-methoxybenzothiazoles.
Method 2: Synthesis from 1,4-Benzoquinone
An alternative route to 2-substituted-6-methoxybenzothiazoles begins with 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride. This multi-step synthesis proceeds through a key 6-hydroxybenzothiazole intermediate, which is subsequently methylated.[2][3]
Experimental Protocol: Synthesis of 2-Cyano-6-methoxybenzothiazole
This protocol outlines the synthesis of a 2-cyano derivative, which can serve as a versatile intermediate for further elaboration into 2-alkyl derivatives.[2]
Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride
-
Under a nitrogen atmosphere, add a solution of 1,4-benzoquinone (9.24 mmol) in methanol (20 mL) dropwise to a stirred solution of L-cysteine ethyl ester hydrochloride (9.24 mmol) in methanol (10 mL) at room temperature.
-
Continue stirring for 1.5 hours, monitoring the reaction by TLC (petroleum ether/ethyl acetate, 6/4).
-
Upon completion, evaporate the solvent to yield the product (95% yield).
Step 2: Oxidation to Ethyl 6-hydroxybenzothiazole-2-carboxylate
-
Oxidize the product from Step 1 using potassium ferricyanide (K₃Fe(CN)₆) in the presence of NaOH and methanol. This reaction forms a mixture of thiazine intermediates and the desired benzothiazole ester.[2][3]
-
Treat the crude mixture with 1 M HCl in methanol to convert the remaining thiazines into the benzothiazole ester.
-
Purify the product by flash chromatography.
Step 3: Methylation to Ethyl 6-methoxybenzothiazole-2-carboxylate
-
Reflux a mixture of ethyl 6-hydroxybenzothiazole-2-carboxylate (from Step 2), methyl iodide (MeI), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for 1 hour.[3]
-
Work up the reaction to isolate the methylated product (92% yield).[3]
Step 4: Amidation and Dehydration to 2-Cyano-6-methoxybenzothiazole
-
Reflux the ester from Step 3 with ammonium hydroxide (NH₄OH) in ethanol for 5 hours to yield 6-methoxybenzothiazole-2-carboxamide (98% yield).[3]
-
To a cooled (-10°C) solution of the amide (4.567 mmol) and imidazole (4.567 mmol) in anhydrous pyridine (25 mL) under nitrogen, add a solution of POCl₃ (9.134 mmol) in dichloromethane (5 mL).
-
Allow the reaction to proceed for 12 hours at room temperature.[3]
-
Work up and purify to obtain 2-cyano-6-methoxybenzothiazole (72% yield).[3]
Data Summary: Key Reaction Steps and Yields
| Step | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate HCl | 1,4-benzoquinone, L-cysteine ethyl ester HCl, MeOH | RT, 1.5 h | 95 | [2] |
| 3 | Ethyl 6-methoxybenzothiazole-2-carboxylate | MeI, K₂CO₃, DMF | Reflux, 1 h | 92 | [3] |
| 4a | 6-Methoxybenzothiazole-2-carboxamide | NH₄OH, EtOH | Reflux, 5 h | 98 | [3] |
| 4b | 2-Cyano-6-methoxybenzothiazole | POCl₃, Imidazole, Pyridine/CH₂Cl₂ | RT, 12 h | 72 | [3] |
Synthesis Pathway Diagram
Caption: Synthesis pathway starting from 1,4-benzoquinone.
Alternative Catalytic Approaches
Recent advancements in organic synthesis have introduced a variety of catalytic systems to promote the condensation of 2-aminothiophenols with aldehydes, often providing greener and more efficient alternatives. These methods are generally applicable and can be adapted for the synthesis of 2-alkyl-6-methoxybenzothiazoles.
Summary of Alternative Catalysts and Conditions
| Catalyst / Method | Aldehyde Type | Conditions | Key Advantages | Reference |
| Microwave Irradiation | Aromatic | Solvent-free, 300 W, 6 min | High yields, short reaction times | [4] |
| H₂O₂/HCl | Aromatic | Ethanol, RT, 45-60 min | Excellent yields, simple setup | [5] |
| VOSO₄ | Aromatic | Ethanol, RT, 40-50 min | Eco-friendly, reusable catalyst | [5] |
| Visible Light | Aromatic, Aliphatic | Blue LED, Air atmosphere | Metal-free, additive-free | [6] |
These modern approaches often reduce reaction times, utilize more environmentally benign solvents, and, in some cases, avoid the need for metal catalysts.[5][6] Researchers are encouraged to explore these options as they may offer significant improvements over traditional methods for specific substrates.
References
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial assays using 2-Ethyl-6-methoxy-1,3-benzothiazole. The protocols are based on established methods for evaluating the antimicrobial efficacy of benzothiazole derivatives.
Introduction
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound belongs to this class and is a subject of investigation for its potential as an antimicrobial agent. The methoxy group at the 6th position and the ethyl group at the 2nd position of the benzothiazole core are key structural features that may influence its biological activity.
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of cell wall synthesis.
This document outlines detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using standard methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.
Quantitative Antimicrobial Data
While specific antimicrobial data for this compound is not extensively available in the public domain, the following table summarizes representative data for structurally related 2-substituted-6-methoxy-benzothiazole derivatives against various microbial strains. This data can serve as a reference for expected activity.
Table 1: Representative Antimicrobial Activity of 2-Substituted-6-methoxy-benzothiazole Derivatives
| Compound/Derivative | Test Organism | Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference Compound |
| 2-Amino-6-methoxy-1,3-benzothiazole | Staphylococcus aureus | Broth Microdilution | MIC: 12.5 | Ciprofloxacin |
| 2-Amino-6-methoxy-1,3-benzothiazole | Bacillus subtilis | Broth Microdilution | MIC: 6.25 | Ciprofloxacin |
| Benzylidine-2-imino-6-methoxy-1,3-benzothiazole | Staphylococcus aureus | Agar Diffusion | Zone of Inhibition: 15 mm | Gentamicin |
| Benzylidine-2-imino-6-methoxy-1,3-benzothiazole | Bacillus subtilis | Agar Diffusion | Zone of Inhibition: 14 mm | Gentamicin |
| Thiazolidinone derivative of 6-methoxy-benzothiazole | Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.10 mg/mL | Streptomycin |
Note: The data presented above is for illustrative purposes and is derived from studies on similar benzothiazole structures. Actual results for this compound may vary.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A well containing only sterile broth.
-
Growth Control: A well containing broth and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Positive control antibiotic disks
-
Sterile swabs
-
Incubator
-
Calipers
Protocol:
-
Preparation of Compound Disks: Aseptically apply a known concentration of the this compound solution (e.g., 10 µg, 30 µg) onto sterile filter paper disks and allow them to dry completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Application of Disks: Place the prepared compound disks and a standard antibiotic disk (positive control) onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to make full contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers.
Visualizations
Proposed Mechanism of Action: DNA Gyrase Inhibition
Many benzothiazole derivatives are known to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.
Caption: Proposed pathway of DNA gyrase inhibition.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution protocol.
Caption: Workflow for MIC determination.
Logical Relationship: Structure-Activity Relationship Considerations
The antimicrobial activity of benzothiazole derivatives is influenced by the nature and position of substituents on the benzothiazole ring.
Caption: Factors influencing antimicrobial activity.
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2][3] This document provides a comprehensive set of protocols for evaluating the potential anticancer effects of a novel compound, 2-Ethyl-6-methoxy-1,3-benzothiazole. The following application notes detail the necessary in vitro assays to characterize its cytotoxic and apoptotic activity, as well as its impact on cell cycle progression and key signaling pathways. These protocols are designed to be a foundational guide for researchers in the fields of oncology and drug discovery.
In Vitro Anticancer Activity Evaluation
A step-wise approach is recommended for the initial in vitro evaluation of this compound, starting with cytotoxicity screening, followed by more detailed mechanistic studies.[4][5]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of this color is proportional to the number of viable cells.[6]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 10 | 0.85 | 0.05 | 68 |
| 25 | 0.60 | 0.04 | 48 |
| 50 | 0.35 | 0.03 | 28 |
| 100 | 0.15 | 0.02 | 12 |
IC₅₀ Value: The IC₅₀ value is calculated to be approximately 26 µM.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).[9][10]
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[9][10]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (IC₅₀) | 60.1 | 25.8 | 14.1 |
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15][16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| This compound (IC₅₀) | 50.2 | 15.3 | 34.5 |
Investigation of Molecular Mechanisms
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of the compound on key cancer-related signaling pathways, such as the PI3K/Akt or MAPK pathways.[17][18][19]
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.[17][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[20]
Data Presentation:
| Protein Target | Vehicle Control (Relative Expression) | This compound (Relative Expression) |
| p-Akt | 1.00 | 0.45 |
| Akt | 1.00 | 0.98 |
| Bcl-2 | 1.00 | 0.30 |
| Bax | 1.00 | 2.50 |
| Cleaved Caspase-3 | 1.00 | 3.80 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of anticancer activity.
Hypothetical Signaling Pathway
Caption: Hypothetical PI3K/Akt signaling pathway targeted by the compound.
Logical Relationship for Data Interpretation
Caption: Logical flow for interpreting experimental outcomes.
In Vivo Anticancer Activity Evaluation (Future Directions)
Following promising in vitro results, in vivo studies using animal models are crucial for further evaluation.[4][21][22]
Experimental Design Outline:
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) bearing human tumor xenografts.[4][21]
-
Treatment Groups:
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control (standard chemotherapeutic agent)
-
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
This comprehensive approach will provide a thorough understanding of the anticancer potential of this compound, paving the way for further preclinical and clinical development.
References
- 1. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 22. ijpbs.com [ijpbs.com]
Application Notes and Protocols for the Spectroscopic Analysis of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of 2-Ethyl-6-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The accompanying protocols offer standardized procedures for data acquisition.
Application Notes
Structural Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole ring, the protons of the ethyl group, and the protons of the methoxy group. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons are characteristic of the substitution pattern on the benzene ring. The ethyl group will typically present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methoxy group will appear as a sharp singlet.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzothiazole ring are indicative of their electronic environment, influenced by the nitrogen and sulfur heteroatoms and the methoxy substituent. The carbons of the ethyl and methoxy groups will appear in the aliphatic region of the spectrum.
Functional Group Analysis using IR Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
Key expected vibrational bands include:
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the region of 3100-2850 cm⁻¹.
-
C=N stretching: The carbon-nitrogen double bond of the thiazole ring typically shows a characteristic absorption band around 1645 cm⁻¹.[1]
-
C=C stretching: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-O stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the 1270-1200 cm⁻¹ range.[2]
-
C-S stretching: The carbon-sulfur bond vibration is typically observed in the fingerprint region, around 700-600 cm⁻¹.[1]
Quantitative Spectroscopic Data
The following tables summarize the predicted NMR and IR spectral data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (H-4) | 7.8 - 7.9 | d | ~8.5 |
| Aromatic-H (H-5) | 7.0 - 7.1 | dd | ~8.5, 2.5 |
| Aromatic-H (H-7) | 7.3 - 7.4 | d | ~2.5 |
| Methoxy (-OCH₃) | 3.8 - 3.9 | s | - |
| Ethyl (-CH₂CH₃) | 3.0 - 3.1 | q | ~7.5 |
| Ethyl (-CH₂CH₃) | 1.4 - 1.5 | t | ~7.5 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C-2) | 170 - 175 |
| Aromatic Quaternary (C-3a) | 148 - 152 |
| Aromatic CH (C-4) | 122 - 125 |
| Aromatic CH (C-5) | 115 - 118 |
| Aromatic C-O (C-6) | 155 - 160 |
| Aromatic CH (C-7) | 104 - 107 |
| Aromatic Quaternary (C-7a) | 130 - 135 |
| Methoxy (-OCH₃) | 55 - 56 |
| Ethyl (-CH₂CH₃) | 28 - 32 |
| Ethyl (-CH₂CH₃) | 12 - 15 |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C=N Stretch | 1650 - 1630 | Medium |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1270 - 1220 | Strong |
| C-S Stretch | 700 - 650 | Weak-Medium |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., Bruker 300 MHz or higher)[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution into an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
IR Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrument-related absorptions.
-
-
Sample Application:
-
If the sample is a liquid, place a single drop onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
-
Spectrum Acquisition:
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and IR spectroscopic analysis.
References
Application Note: Development of 2-Ethyl-6-methoxy-1,3-benzothiazole as a Novel Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and a conceptual framework for the evaluation of 2-Ethyl-6-methoxy-1,3-benzothiazole (hereafter referred to as BZT-EM) as a potential anti-inflammatory therapeutic agent. The protocols cover essential in vitro and in vivo screening methods, and the notes discuss plausible mechanisms of action and a developmental workflow.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many molecules with diverse biological activities.[1][2] The benzothiazole scaffold is recognized for a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, antimicrobial, and anticonvulsant effects.[3][4][5] Literature on benzothiazole derivatives suggests that substitutions at the C-2 and C-6 positions are critical for their biological activities.[1][2] BZT-EM, with an ethyl group at the C-2 position and a methoxy group at the C-6 position, represents a promising candidate for investigation.
This application note outlines the necessary experimental procedures to assess the anti-inflammatory potential of BZT-EM, from initial cell-based assays to preclinical animal models.
In Vitro Anti-inflammatory Screening Protocol
A primary step in evaluating a novel compound is to assess its activity in a relevant cell-based model. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells is a standard and reliable method for screening potential anti-inflammatory agents.[6]
Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the dose-dependent effect of BZT-EM on the production of the pro-inflammatory mediator NO in murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
BZT-EM (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
MTT reagent for cytotoxicity assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of BZT-EM (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the respective BZT-EM concentrations. A vehicle control (DMSO) and a positive control (e.g., Dexamethasone) should be included.
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytotoxicity Assay (MTT): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure the observed NO inhibition is not due to cell death.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control group. Determine the IC₅₀ value (the concentration of BZT-EM that inhibits 50% of NO production).
Hypothetical Data Presentation
Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of BZT-EM
| BZT-EM Conc. (µM) | NO Production (µM) | % NO Inhibition | Cell Viability (%) |
|---|---|---|---|
| Control (No LPS) | 3.1 ± 0.4 | - | 100.0 ± 2.5 |
| LPS Only | 45.2 ± 2.1 | 0 | 98.5 ± 3.1 |
| 1 | 40.8 ± 1.9 | 9.7 | 99.1 ± 2.8 |
| 5 | 33.5 ± 1.5 | 25.9 | 97.6 ± 3.5 |
| 10 | 24.1 ± 1.1 | 46.7 | 98.2 ± 2.9 |
| 25 | 15.8 ± 0.9 | 65.0 | 96.4 ± 4.0 |
| 50 | 9.7 ± 0.6 | 78.5 | 95.3 ± 3.7 |
| 100 | 7.2 ± 0.5 | 84.1 | 91.8 ± 4.2 |
| Dexamethasone (10 µM) | 8.1 ± 0.7 | 82.1 | 99.5 ± 2.4 |
Data are presented as Mean ± SD. IC₅₀ for NO inhibition is calculated to be approximately 12.5 µM.
In Vivo Anti-inflammatory Evaluation Protocol
Compounds showing promising in vitro activity should be evaluated in an animal model of acute inflammation. The carrageenan-induced paw edema model is a widely used and validated method for this purpose.[8][9]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of BZT-EM to reduce acute inflammation in a live animal model.
Materials:
-
Male Wistar rats (150-200 g)
-
BZT-EM
-
Carrageenan (1% w/v in sterile saline)
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Diclofenac sodium, 10 mg/kg, i.p.)
-
Group III-V: BZT-EM (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, Diclofenac sodium, or BZT-EM to the respective groups.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Hypothetical Data Presentation
Table 2: Effect of BZT-EM on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| BZT-EM (10) | 0.61 ± 0.05 | 28.2 |
| BZT-EM (25) | 0.43 ± 0.04 | 49.4 |
| BZT-EM (50) | 0.29 ± 0.03 | 65.9 |
| Diclofenac (10) | 0.25 ± 0.03 | 70.6 |
Data are presented as Mean ± SD for the peak inflammation time point (3 hours).
Visualizing Workflows and Mechanisms
Developmental Workflow
The overall process for evaluating BZT-EM can be visualized as a multi-step workflow, from initial screening to more complex mechanistic studies.
Caption: Experimental workflow for the development of BZT-EM.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
A plausible mechanism for the anti-inflammatory action of BZT-EM is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[10][11]
Caption: Proposed inhibition of the NF-κB pathway by BZT-EM.
Structure-Activity Relationship (SAR) Considerations
To improve the potency and selectivity of BZT-EM, a systematic SAR study is essential. Literature suggests that modifications at the C2 and C6 positions of the benzothiazole ring are particularly impactful.[1][12]
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. citefactor.org [citefactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
Catalyst Selection for the Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of catalyst selection for the synthesis of 2-substituted benzothiazoles, a critical scaffold in pharmaceutical chemistry. It includes detailed application notes, comparative data on various catalytic systems, and step-by-step experimental protocols for key synthetic methodologies.
Introduction
Benzothiazoles, particularly 2-substituted derivatives, are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of these compounds is of significant interest, and a variety of catalytic methods have been developed to enhance reaction efficiency, yield, and selectivity.[1] This document explores the diverse catalytic landscape for 2-substituted benzothiazole synthesis, with a focus on providing practical guidance for laboratory applications.
The most common synthetic route involves the condensation of 2-aminothiophenol with various functional groups such as aldehydes, carboxylic acids, or nitriles.[3][4][5] The choice of catalyst is paramount in these transformations, influencing reaction rates, yields, and overall process sustainability. This guide will delve into metal-based catalysts, acid catalysts, nanocatalysts, and green catalytic systems, presenting their respective advantages and limitations.
Catalyst Comparison and Data Presentation
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of 2-substituted benzothiazoles. The following tables summarize the performance of various catalysts based on reaction yield, time, and conditions, allowing for a clear comparison.
Table 1: Metal-Based Catalysts
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| MoO₃ Nanoparticles | 2-Aminothiophenol, Aldehydes | Solvent-free | - | - | High | [6] |
| VOSO₄ | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp. | 40-50 min | 87-92 | [6] |
| FeCl₃/Montmorillonite K-10 | 2-Aminothiophenol, Aldehydes | - | - | 0.7-5 h | 33-95 | [6] |
| MNPs-phenanthroline-Pd | 2-Aminothiophenol, Aryl Aldehydes | - | - | - | Excellent | [6] |
| Ag₂O | 2-Aminothiophenol, Aldehydes | - | 80 (MW) | 4-8 min | 92-98 | [6] |
| Bi₂O₃ NPs | 2-Aminothiophenol, Aldehydes | - | 60 | 1-2 h | 75-95 | [6] |
| Cu(II)-containing nano-silica | 2-Aminothiophenol, Aryl Aldehydes | - | - | 15-90 min | 87-98 | [6] |
| Pd/C | o-iodothiobenzanilide derivatives | - | Room Temp. | - | High | [7] |
| Copper metal | o-iodoanilines, arylacetic acids, elemental sulfur | - | - | - | Good | [7] |
| PdCl₂ | Thiobenzanilides | - | - | - | High | [8] |
| Cu(OAc)₂ | 2-Iodoanilines, sodium dithiocarbamates | DMF | 120 | - | up to 97 | [9] |
Table 2: Acid and Green Catalysts
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp. | 45-60 min | 85-94 | [6] |
| Succinimide-N-sulfonic acid | 2-Aminothiophenol, Aryl Aldehydes | Acetonitrile/Solvent-free | - | - | - | [6] |
| Nanorod-shaped ionogel | 2-Aminothiophenol, Aldehydes | Solvent-free | 80 | 10-25 min | 84-95 | [6] |
| Phosphonium acidic IL | 2-Aminothiophenol, Aldehydes | - | - | - | - | [6] |
| SnP₂O₇ | 2-Aminothiophenol, Aldehydes | Ethanol/Methanol | - | 8-35 min | 87-95 | [4][10] |
| KF·Al₂O₃ | 2-Aminothiophenol, Acid Chlorides/Anhydrides | Solvent-free | - | - | High | [10] |
| Urea nitrate | 4-chloro-2-aminothiophenol, Aromatic aldehydes | Solvent-free (mechanochemical) | Room Temp. | Short | High to Excellent | [11] |
| Cetyltrimethyl Ammonium Bromide (CTAB) | 2-Aminothiophenol, Aldehydes | Water | - | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 2-Substituted Benzothiazoles using VOSO₄ as a Catalyst[6]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Vanadyl sulfate (VOSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of VOSO₄ (e.g., 1-5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 40-50 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzothiazole.
Protocol 2: Green Synthesis of 2-Substituted Benzothiazoles using a Nanorod-shaped Ionogel Catalyst[6]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Nanorod-shaped ionogel catalyst
Procedure:
-
In a reaction vessel, mix 2-aminothiophenol (1 mmol), the substituted aldehyde (1 mmol), and the nanorod-shaped ionogel catalyst.
-
Heat the solvent-free reaction mixture at 80 °C for 10-25 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent.
-
The catalyst can be recovered by filtration and reused for subsequent reactions.
-
Evaporate the solvent from the extract and purify the product as needed.
Protocol 3: Ultrasound-Assisted Synthesis using FeCl₃/Montmorillonite K-10[6]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
FeCl₃/Montmorillonite K-10 catalyst
Procedure:
-
Combine 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and a catalytic amount of FeCl₃/Montmorillonite K-10 in a suitable vessel.
-
Subject the mixture to ultrasound irradiation for a period ranging from 0.7 to 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography.
-
The catalyst can be recovered and reused, although a decrease in yield may be observed in subsequent cycles.
Visualizations
General Synthetic Pathway
The following diagram illustrates the general condensation reaction for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde, which is a common theme across many of the discussed catalytic systems.
Caption: General reaction scheme for catalytic synthesis of 2-substituted benzothiazoles.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for selecting and optimizing a catalyst for the synthesis of a target 2-substituted benzothiazole.
Caption: Workflow for catalyst selection and optimization in benzothiazole synthesis.
Conclusion
The synthesis of 2-substituted benzothiazoles can be achieved through a multitude of catalytic methods. The choice of catalyst depends on factors such as desired yield, reaction time, cost, and environmental considerations. Metal-based catalysts, particularly those utilizing palladium and copper, offer high efficiency but may require careful removal from the final product.[7][8] Acid catalysts and green alternatives like ionic liquids and reusable solid-supported catalysts present more environmentally benign options with often excellent yields and simplified workup procedures.[4][6][10] The provided data and protocols serve as a starting point for researchers to select the most suitable catalytic system for their specific synthetic needs in the pursuit of novel benzothiazole-based compounds for drug discovery and development.
References
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols relevant to the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole. While a dedicated study on the solvent effects for the synthesis of this specific molecule is not extensively documented in the reviewed literature, this report collates and presents data from the synthesis of structurally analogous 2-substituted-6-methoxy-benzothiazole derivatives. The information herein is intended to guide researchers in selecting appropriate solvent systems and reaction conditions. The protocols and data are derived from established synthetic methodologies for related benzothiazole compounds.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory agents. The 6-methoxy-1,3-benzothiazole scaffold, in particular, is a key structural motif in various biologically active molecules. The synthesis of 2-substituted benzothiazoles, such as this compound, is typically achieved through the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or other carbonyl-containing compound. The choice of solvent can significantly influence the reaction rate, yield, and purity of the final product by affecting the solubility of reactants, stabilizing transition states, and influencing the reaction mechanism.
This document outlines synthetic strategies and explores the role of various solvents in the formation of the benzothiazole ring, drawing parallels from the synthesis of similar derivatives.
General Synthetic Pathway
The most common route for the synthesis of 2-substituted-1,3-benzothiazoles is the condensation reaction between a 2-aminothiophenol and an aldehyde. For the specific synthesis of this compound, the logical precursors would be 2-amino-5-methoxythiophenol and propionaldehyde. The general reaction scheme is depicted below.
Figure 1: General synthetic route to this compound.
Solvent Effects in the Synthesis of Analogous Benzothiazoles
The choice of solvent can play a crucial role in the synthesis of benzothiazole derivatives. While specific data for this compound is limited, the following table summarizes the solvents and reaction conditions used in the synthesis of other 2-substituted-6-methoxy-benzothiazoles, providing insights into potential solvent choices.
| 2-Substituent | Reagents | Solvent(s) | Catalyst/Conditions | Yield (%) | Reference |
| Cyano | 2-amino-5-methoxythiophenol, 2-cyano-3-ethoxyacrylate | Pyridine/Dichloromethane | POCl₃, Imidazole, -10°C to RT, 12h | 72 | [1] |
| Amino | 4-methoxy-m-phenylenediamine, KSCN, Br₂ | Glacial Acetic Acid | - | Not Specified | [2] |
| Acetohydrazide | ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate, Hydrazine Hydrate | Ethanol | Reflux, 6h | 62 | [3] |
| Aryl | 2-aminothiophenol, Aromatic Aldehydes | Ethanol | H₂O₂/HCl, Room Temperature | 85-94 | [4] |
| Alkyl/Aryl | 2-aminothiophenol, Aldehydes | Dichloromethane (DCM) | Molecular Sieves (MS) 4 Å, then PCC/Silica Gel | 85-95 | [5] |
| Aryl | 2-aminothiophenol, Aromatic Aldehydes | Dimethyl Sulfoxide (DMSO) | tert-butyl hydroperoxide (TBHP), Room Temperature, 5 min | 85-97 | [6] |
| Aryl | 2-aminothiophenol, Aromatic Aldehydes | Solvent-free | Zn(OAc)₂·2H₂O, 80°C, 30-60 min | 67-96 | [6] |
| Aryl | 2-aminothiophenol, Aromatic Aldehydes | Water | Bovine Serum Albumin (BSA), Room Temperature, 8h | 79-93 | [6] |
Table 1: Summary of Solvents and Reaction Conditions for the Synthesis of 2-Substituted-6-methoxy-benzothiazole Analogs.
From the data, it is evident that a range of solvents from polar protic (ethanol, water), polar aprotic (DMSO, DMF, pyridine, acetone), to non-polar (dichloromethane) have been employed. The choice often depends on the specific reagents and reaction conditions. For instance, reactions involving acidic or basic reagents may favor solvents that are stable under those conditions. The use of solvent-free conditions, often with microwave irradiation, is also a common strategy to promote green chemistry and sometimes leads to higher yields and shorter reaction times[7][8].
Experimental Protocols
The following are detailed experimental protocols adapted from the literature for the synthesis of related benzothiazole derivatives. These can serve as a starting point for the development of a protocol for this compound.
Protocol 1: General Condensation of 2-Aminothiophenol with an Aldehyde in Ethanol
This protocol is adapted from a general method for synthesizing 2-substituted benzothiazoles.
Materials:
-
2-amino-5-methoxythiophenol
-
Propionaldehyde
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methoxythiophenol (1 equivalent) in ethanol.
-
To this solution, add propionaldehyde (1 equivalent).
-
Slowly add a mixture of hydrogen peroxide (6 equivalents) and hydrochloric acid (3 equivalents) dropwise while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Solvent-Free Synthesis using a Catalyst
This protocol is based on a greener approach for the synthesis of 2-arylbenzothiazoles.
Materials:
-
2-amino-5-methoxythiophenol
-
Propionaldehyde
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Mortar and pestle
-
Heating mantle or oil bath
-
Ethyl acetate
-
Hexane
Procedure:
-
In a mortar, grind 2-amino-5-methoxythiophenol (1 equivalent), propionaldehyde (1 equivalent), and Zn(OAc)₂·2H₂O (5 mol%).
-
Transfer the mixture to a round-bottom flask.
-
Heat the reaction mixture to 80°C with stirring for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the product and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualization of Experimental Workflow and Logic
Workflow for Solvent Screening
The following diagram illustrates a logical workflow for screening different solvents for the synthesis of this compound.
Figure 2: Logical workflow for solvent screening in the synthesis.
General Reaction Mechanism Pathway
The condensation reaction proceeds through a multi-step mechanism involving the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Figure 3: Simplified reaction mechanism for benzothiazole formation.
Conclusion
The synthesis of this compound can likely be achieved through the condensation of 2-amino-5-methoxythiophenol and propionaldehyde. While direct literature on the solvent effects for this specific reaction is scarce, a variety of solvents have been successfully employed for the synthesis of analogous 6-methoxy-benzothiazole derivatives. The provided protocols and the summary of reaction conditions in Table 1 offer a solid foundation for developing and optimizing the synthesis. A systematic screening of solvents, including both conventional solvents and solvent-free conditions, is recommended to identify the optimal reaction medium for achieving high yield and purity of the target compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. scispace.com [scispace.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted-6-Methoxybenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted-6-methoxybenzothiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-substituted-6-methoxybenzothiazole, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 2-substituted-6-methoxybenzothiazole unexpectedly low?
Answer:
Low yields can stem from several factors related to starting materials, reaction conditions, and the nature of the substituents.
-
Starting Material Purity: The purity of the starting material, such as 2-amino-4-methoxyphenol or p-anisidine, is crucial. Impurities can interfere with the reaction. Ensure the starting materials are of high purity or purified before use.
-
Reaction Conditions: The reaction conditions may not be optimal. Factors like temperature, reaction time, and catalyst choice can significantly impact the yield. For instance, in microwave-assisted syntheses, heteroaromatic aldehydes might give lower yields due to potential cleavage of the heterocycle under the reaction conditions[1]. The choice of solvent and catalyst is also critical, with various systems being developed to improve yields under milder conditions[1].
-
Substituent Effects: The electronic properties of the substituent at the 2-position can influence the reaction rate and yield. While some methods report high yields irrespective of whether the substituents are electron-donating or electron-withdrawing, others show variations[1]. It has been noted in some syntheses of related benzothiazoles that electron-donating groups on the aldehyde reactant can lead to higher yields compared to electron-withdrawing groups.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. For example, in the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine and potassium thiocyanate, improper control of the reaction can lead to the formation of undesired isomers or polymeric materials.
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?
Answer:
The formation of multiple products is a common issue, often arising from the reactivity of the starting materials and intermediates.
-
Over-oxidation: In reactions involving an oxidation step, such as the cyclization of 2-amino-4-methoxyphenol with an aldehyde, over-oxidation of the benzothiazole ring or other functional groups can occur, leading to undesired byproducts.
-
Formation of Isomers: When starting from substituted anilines like p-anisidine, there is a possibility of forming isomeric benzothiazole products if the cyclization is not regioselective.
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Incomplete Cyclization: The reaction may not go to completion, resulting in a mixture of the starting materials, intermediate Schiff base, and the final benzothiazole product. Optimizing the reaction time and temperature can help drive the reaction to completion.
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Reaction with Solvent: In some cases, the solvent may participate in the reaction, leading to the formation of solvent adducts or other byproducts. This is particularly relevant when using reactive solvents at high temperatures.
Question 3: I am facing difficulties in purifying my 2-substituted-6-methoxybenzothiazole derivative. What are the recommended purification techniques?
Answer:
Purification of 2-substituted-6-methoxybenzothiazole derivatives can be challenging due to the presence of closely related impurities or byproducts.
-
Column Chromatography: This is the most commonly reported method for the purification of these compounds[1][2]. The choice of solvent system (eluent) is critical and needs to be optimized based on the polarity of the target compound and the impurities. A typical starting point could be a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. The choice of solvent is key; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions or when column chromatography fails to provide adequate separation, preparative TLC can be a useful alternative.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-substituted-6-methoxybenzothiazoles?
A1: The most common precursors are:
-
2-Amino-4-methoxyphenol: This is a versatile starting material for condensation reactions with aldehydes, ketones, carboxylic acids, or their derivatives to form the 2-substituted benzothiazole core.
-
p-Anisidine (4-methoxyaniline): This can be used to synthesize 2-amino-6-methoxybenzothiazole through reaction with ammonium or potassium thiocyanate followed by oxidative cyclization[3][4]. The resulting 2-amino group can then be further modified.
-
1,4-Benzoquinone: A multi-step synthesis starting from 1,4-benzoquinone can lead to 2-substituted-6-hydroxybenzothiazoles, which can then be methylated to the corresponding 6-methoxy derivatives[2].
Q2: What are the typical reaction conditions for the synthesis of 2-aryl-6-methoxybenzothiazoles from 2-amino-4-methoxyphenol and an aromatic aldehyde?
A2: A variety of conditions have been reported, ranging from traditional heating to microwave-assisted and catalyst-free methods. The choice often depends on the desired reaction time, yield, and environmental considerations. Below is a comparison of different approaches for the synthesis of 2-substituted benzothiazoles, which can be adapted for 6-methoxy derivatives.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | Amberlite IR120 resin | - | 85 | 5-10 min | 88-95 | [1] |
| Microwave | Ag2O | - | 80 | 4-8 min | 92-98 | [1] |
| Ultrasound | FeCl3/Montmorillonite K-10 | - | - | 0.7-5 h | 33-95 | [1] |
| Ball Milling | ZnO NPs | Solvent-free | Room Temp. | 30 min | 79-91 | [1] |
| Conventional | CuBr2 | Ethanol | Reflux | 8 h | ≥70 | [1] |
Q3: How does the methoxy group at the 6-position affect the synthesis?
A3: The electron-donating nature of the methoxy group can influence the reactivity of the benzene ring. It generally activates the ring towards electrophilic substitution, which could potentially lead to side reactions if the reaction conditions are not carefully controlled. However, in the context of the cyclization to form the benzothiazole, its electronic effect can also be beneficial, potentially facilitating the reaction. In some cases, the presence of electron-donating groups has been shown to result in high yields of the desired benzothiazole product[1].
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine
This protocol is adapted from the synthesis of 2-aminobenzothiazole derivatives from substituted anilines.
Materials:
-
p-Anisidine
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide solution
Procedure:
-
Dissolve p-anisidine and ammonium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product and wash it with water.
-
Neutralize the product with a dilute sodium hydroxide solution to obtain the free base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methoxybenzothiazole.
Protocol 2: Synthesis of 2-Aryl-6-methoxybenzothiazole via Condensation
This protocol describes a general method for the condensation of 2-amino-4-methoxyphenol with an aromatic aldehyde.
Materials:
-
2-Amino-4-methoxyphenol
-
Substituted aromatic aldehyde
-
Ethanol (or another suitable solvent)
-
Catalyst (e.g., a few drops of glacial acetic acid, or a solid acid catalyst)
-
Oxidizing agent (e.g., air, H2O2)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methoxyphenol and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC. The intermediate Schiff base will form first, followed by cyclization.
-
Once the formation of the intermediate is complete, introduce an oxidizing agent (often, bubbling air through the refluxing solution is sufficient) to facilitate the oxidative cyclization to the benzothiazole.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-6-methoxybenzothiazole.
Visualizations
Caption: General experimental workflow for the synthesis of 2-substituted-6-methoxybenzothiazole.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Optimizing Reaction Yield for 2-Ethyl-6-methoxy-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the condensation of 2-amino-6-methoxythiophenol with propionaldehyde followed by oxidation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degradation of 2-amino-6-methoxythiophenol: This starting material can be sensitive to air and light. 2. Inactive Catalyst/Reagents: The oxidant or catalyst may have degraded. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use freshly acquired or purified 2-amino-6-methoxythiophenol. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. 2. Use a fresh batch of the oxidant (e.g., PCC, MnO₂) or catalyst. 3. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Formation of a Major Byproduct (2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole) | 1. Incomplete Oxidation: The primary cyclization product is the dihydro-benzothiazole, which requires oxidation to the desired benzothiazole. Insufficient oxidant or reaction time will result in this byproduct. | 1. Increase the equivalents of the oxidizing agent. 2. Extend the reaction time for the oxidation step. 3. Consider a stronger or more suitable oxidizing agent for this substrate. |
| Presence of Multiple Unidentified Spots on TLC | 1. Side Reactions: Propionaldehyde can undergo self-condensation (aldol reaction) under certain conditions. 2. Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition. | 1. Add propionaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Consider running the reaction at a lower temperature for a longer duration. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.[1] |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Byproducts: The desired product and the dihydro-benzothiazole intermediate may have similar polarities, making chromatographic separation challenging. 2. Product is an Oil: The product may not crystallize easily. | 1. If the dihydro-benzothiazole is the main impurity, consider re-subjecting the crude product to the oxidation conditions to drive the conversion to completion. 2. Utilize a different solvent system for column chromatography to improve separation. 3. If the product is an oil, consider purification by distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the condensation of 2-amino-6-methoxythiophenol with propionaldehyde to form the 2,3-dihydro-1,3-benzothiazole intermediate, followed by in-situ or subsequent oxidation to the final product.[2][3]
Q2: How critical is the purity of the starting materials?
A2: The purity of the starting materials, particularly the 2-amino-6-methoxythiophenol, is crucial.[1] Thiophenols are susceptible to oxidation, which can lead to disulfide impurities and lower yields. It is recommended to use purified reagents.[1]
Q3: What are some suitable oxidizing agents for the conversion of the dihydro-benzothiazole intermediate?
A3: Several oxidizing agents can be effective. Common choices include pyridinium chlorochromate (PCC) on silica gel, manganese dioxide (MnO₂), or even bubbling air through the reaction mixture, sometimes in the presence of a catalyst.[2][3] The choice of oxidant can influence reaction time and yield.
Q4: How does reaction temperature affect the yield?
A4: Temperature plays a significant role. The initial condensation is often carried out at room temperature or slightly elevated temperatures. The oxidation step might require heating. However, excessively high temperatures can lead to side reactions and decomposition. It is important to optimize the temperature for your specific reaction conditions.
Q5: Can I use propionic acid instead of propionaldehyde?
A5: Yes, using propionic acid is an alternative route. This typically involves a condensation reaction with 2-amino-6-methoxythiophenol at higher temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4] This method avoids the oxidation step but may require more forcing conditions.
Data on Reaction Parameter Optimization
The following tables provide illustrative data on the impact of varying reaction conditions on the yield of this compound.
Table 1: Effect of Oxidizing Agent on Reaction Yield
| Oxidizing Agent | Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| PCC on Silica Gel | 2.0 | 2 | 25 | 85 |
| MnO₂ | 5.0 | 6 | 40 | 78 |
| H₂O₂/HCl | 3.0 | 4 | 25 | 72 |
| Air | - | 24 | 50 | 45 |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Dichloromethane | 2 | 25 | 85 |
| Toluene | 4 | 80 | 82 |
| Ethanol | 6 | 60 | 75 |
| Acetonitrile | 4 | 60 | 70 |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Propionaldehyde with PCC Oxidation
-
Step 1: Formation of 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
-
To a stirred solution of 2-amino-6-methoxythiophenol (1.0 mmol) in dichloromethane (10 mL), add propionaldehyde (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 2: Oxidation to this compound
-
Add pyridinium chlorochromate (PCC) adsorbed on silica gel (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the oxidation by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of 2-Alkyl-6-methoxybenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-alkyl-6-methoxybenzothiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-alkyl-6-methoxybenzothiazoles.
Issue 1: Low or No Yield of the Desired 2-Alkyl-6-methoxybenzothiazole
Q1: I am not getting any of my desired product. What are the likely causes?
A1: A complete failure to form the product can be attributed to several factors:
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Degradation of 2-amino-5-methoxybenzenethiol: This starting material is highly susceptible to oxidation. If it has been improperly stored or handled, it may have decomposed.
-
Inactive Aldehyde: Ensure the aliphatic aldehyde used is of good quality and has not undergone polymerization or oxidation.
-
Incorrect Reaction Conditions: The initial condensation to the dihydro-intermediate and the subsequent oxidation are sensitive to temperature and catalysts.
Q2: My yield is consistently low. How can I improve it?
A2: Low yields are a common issue. Consider the following troubleshooting steps:
-
Starting Material Purity: Use freshly prepared or purified 2-amino-5-methoxybenzenethiol. The presence of the corresponding disulfide, bis(2-amino-5-methoxyphenyl) disulfide, in the starting material will reduce the yield.
-
Inert Atmosphere: The initial condensation reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-amino-5-methoxybenzenethiol.
-
Reaction Time and Temperature: Optimize the reaction time and temperature for both the condensation and oxidation steps. Prolonged reaction times or high temperatures can lead to side product formation.
-
Choice of Oxidizing Agent: The choice and amount of oxidizing agent are critical. Insufficient oxidant will result in incomplete conversion of the dihydro-intermediate, while an overly strong oxidant may lead to over-oxidation and decomposition.
Issue 2: Presence of Significant Impurities in the Crude Product
Q3: My crude product shows multiple spots on TLC analysis. What are the common impurities?
A3: The most common impurities in the synthesis of 2-alkyl-6-methoxybenzothiazoles are:
-
Unreacted 2-amino-5-methoxybenzenethiol: This starting material may be present if the reaction has not gone to completion.
-
2,3-Dihydro-2-alkyl-6-methoxybenzothiazole: This is the intermediate of the reaction. Its presence indicates incomplete oxidation.[1]
-
Bis(2-amino-5-methoxyphenyl) disulfide: This is a common byproduct formed from the oxidation of 2-amino-5-methoxybenzenethiol.[2]
-
Unreacted Aliphatic Aldehyde: Residual aldehyde may be present.
Q4: How can I minimize the formation of the dihydro-intermediate and the disulfide byproduct?
A4: To minimize these specific impurities:
-
For the Dihydro-intermediate: Ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC until the spot corresponding to the dihydro-intermediate disappears.
-
For the Disulfide Byproduct: As mentioned previously, conducting the initial condensation step under an inert atmosphere is crucial. The quality of the 2-amino-5-methoxybenzenethiol is also a key factor.
Issue 3: Difficulty in Product Purification
Q5: I am having trouble purifying my 2-alkyl-6-methoxybenzothiazole. What are the recommended methods?
A5: Purification of 2-alkyl-6-methoxybenzothiazoles can be challenging due to the similar polarities of the product and some of the byproducts.
-
Column Chromatography: This is the most common and effective method for purification. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. The choice of solvent will depend on the specific alkyl substituent.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate the pure product.
Frequently Asked Questions (FAQs)
Q6: What is the general synthetic strategy for 2-alkyl-6-methoxybenzothiazoles?
A6: The most common synthetic route is a two-step process. First, 2-amino-5-methoxybenzenethiol is condensed with an aliphatic aldehyde to form a 2,3-dihydro-2-alkyl-6-methoxybenzothiazole intermediate. This intermediate is then oxidized to the final 2-alkyl-6-methoxybenzothiazole product.[1]
Q7: How does the methoxy group at the 6-position influence the reaction?
A7: The methoxy group is an electron-donating group. This can increase the nucleophilicity of the amino group in the starting material, potentially facilitating the initial condensation with the aldehyde. However, it can also activate the benzene ring towards electrophilic attack, which could lead to side reactions under certain conditions, though this is less common in this specific synthesis.
Q8: Can I use other starting materials besides aliphatic aldehydes to introduce the 2-alkyl group?
A8: Yes, while aliphatic aldehydes are common, other reagents can be used. For example, condensation with carboxylic acids or their derivatives can also yield 2-substituted benzothiazoles. However, the reaction conditions will need to be adjusted accordingly, often requiring higher temperatures or the use of coupling agents.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for the Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles *
| Alkyl Group (from Aldehyde) | Reaction Time (h) | Yield (%) |
| Propyl | 2 | 96 |
| Isopropyl | 1.5 | 95 |
| Butyl | 2 | 94 |
| Isobutyl | 1.5 | 96 |
| Pentyl | 2 | 95 |
| Hexyl | 2 | 94 |
| Heptyl | 2 | 95 |
*Data adapted from a study on the synthesis of 2-alkyl-2,3-dihydrobenzo[d]thiazoles and can be considered indicative for the 6-methoxy derivatives.[1]
Table 2: Oxidation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles to 2-Alkylbenzothiazoles *
| Alkyl Group | Reaction Time (min) | Yield (%) |
| Propyl | 30 | 90 |
| Isopropyl | 30 | 88 |
| Butyl | 30 | 92 |
| Isobutyl | 30 | 90 |
| Pentyl | 30 | 91 |
| Hexyl | 30 | 89 |
| Heptyl | 30 | 90 |
*Data adapted from a study on the synthesis of 2-alkylbenzothiazoles and can be considered indicative for the 6-methoxy derivatives.[1]
Experimental Protocols
Key Experiment: Synthesis of 2-Alkyl-6-methoxybenzothiazole via a Two-Step Procedure
This protocol is adapted from the synthesis of 2-alkylbenzothiazoles and should be optimized for specific 2-alkyl-6-methoxybenzothiazole targets.[1]
Step 1: Synthesis of 2-Alkyl-6-methoxy-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
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Add 2-amino-5-methoxybenzenethiol (5.0 mmol) dropwise to the mixture under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for 1.5 – 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., 10% ethyl acetate/hexane) to obtain the 2-alkyl-6-methoxy-2,3-dihydrobenzo[d]thiazole.
Step 2: Oxidation to 2-Alkyl-6-methoxybenzothiazole
-
Prepare silica gel supported pyridinium chlorochromate (PCC).
-
To a stirred suspension of the silica gel supported PCC (2.2 mmol) in dichloromethane (10 ml), add the 2-alkyl-6-methoxy-2,3-dihydrobenzo[d]thiazole (2.0 mmol) obtained from Step 1.
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Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the resulting mixture through a pad of Celite.
-
Wash the filtrate with water and extract with ethyl acetate (3 x 20 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to yield the pure 2-alkyl-6-methoxybenzothiazole.
Visualizations
Caption: General synthetic pathway for 2-alkyl-6-methoxybenzothiazoles.
References
Technical Support Center: Purification of 2-Ethyl-6-methoxy-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Ethyl-6-methoxy-1,3-benzothiazole. The information is curated from established synthetic and purification methodologies for analogous benzothiazole derivatives.
Troubleshooting Guide
Researchers may face several challenges during the purification of this compound. This guide addresses common issues and provides systematic solutions.
Problem 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on Thin Layer Chromatography (TLC) plate. | Incomplete reaction or presence of starting materials. | Monitor the reaction to completion using TLC. If starting materials persist, consider extending the reaction time or adding a slight excess of one reagent. |
| Oily or discolored product. | Presence of unreacted reagents, side-products, or residual solvent. | Perform an aqueous work-up to remove water-soluble impurities. For non-polar impurities, consider trituration with a non-polar solvent like hexane. |
| Broad melting point range. | Presence of various impurities. | Proceed with column chromatography for separation of closely related impurities, followed by recrystallization to obtain a sharp melting point. |
Problem 2: Difficulty in Removing a Persistent Impurity
| Symptom | Possible Cause | Suggested Solution |
| A persistent spot close to the product spot on TLC. | A structurally similar side-product may have formed. | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is ineffective. |
| The impurity co-crystallizes with the product. | The impurity has similar solubility properties to the product. | Attempt recrystallization from a different solvent system. A solvent/anti-solvent combination can be effective. If unsuccessful, column chromatography is the recommended next step. |
Problem 3: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during column chromatography. | The product might be adsorbing strongly to the silica gel. | Add a small percentage of a more polar solvent (e.g., triethylamine for basic compounds) to the mobile phase to reduce tailing and improve recovery. |
| Product loss during recrystallization. | The product is too soluble in the chosen recrystallization solvent. | Use a minimal amount of hot solvent for dissolution. Cool the solution slowly to maximize crystal formation. If solubility is very high, consider a solvent in which the product is less soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 2-substituted-6-methoxy-benzothiazoles?
A1: Common impurities can include unreacted starting materials such as 4-methoxy-2-aminothiophenol and propionyl chloride (or a related propionylating agent). Side-products from potential side reactions, such as the formation of over-alkylated or oxidized species, may also be present. The specific impurities will depend on the synthetic route employed.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Column chromatography using silica gel is a widely reported and effective method for the purification of benzothiazole derivatives.[1] The choice of mobile phase is crucial for good separation.
Q3: What are the recommended solvent systems for column chromatography?
A3: Based on protocols for similar compounds, a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate is recommended.[1] The ratio should be optimized based on TLC analysis to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: For analogous benzothiazole derivatives, ethanol or a mixture of aqueous ethanol has been successfully used for recrystallization.[2] The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
Q5: How can I monitor the purity of my product during the purification process?
A5: Thin Layer Chromatography (TLC) is an essential tool for monitoring purity.[1] By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities and assess the purity of the final product.
Quantitative Data Summary
The following table summarizes typical purification data for analogous 2-substituted-6-methoxy-benzothiazole derivatives, which can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Material | Mobile Phase / Solvent | Typical Yield (%) | Reference |
| Column Chromatography | Crude reaction mixture | Petroleum ether / Ethyl acetate (varying ratios) | 65-72 | [1] |
| Recrystallization | Purified solid | Ethanol or Aqueous Ethanol | >90 (after chromatography) | [2] |
Experimental Protocols
The following are detailed experimental protocols for key purification techniques, adapted from literature for similar benzothiazole derivatives.
Protocol 1: Column Chromatography Purification
Objective: To separate this compound from synthetic impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 98:2 petroleum ether:ethyl acetate and moving to higher concentrations of ethyl acetate based on TLC monitoring).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Purified this compound (from chromatography)
-
Ethanol
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the purified solid in an Erlenmeyer flask and add a minimal amount of ethanol.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more ethanol dropwise to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Logical Relationship of Purification Challenges and Solutions
Caption: Logical relationships between common purification challenges and their respective solutions.
References
Technical Support Center: 2-Ethyl-6-methoxy-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 2-Ethyl-6-methoxy-1,3-benzothiazole during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of product after performing column chromatography. What are the potential causes and how can I mitigate this?
-
Answer: Low recovery after column chromatography can stem from several factors:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining adsorbed to the silica gel. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[1]
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and band broadening, resulting in mixed fractions that are difficult to purify further.
-
Compound Instability: Some compounds can degrade on silica gel. While this compound is generally stable, this can be a factor. To minimize this, you can deactivate the silica gel with a small amount of a suitable amine, like triethylamine, mixed with the eluent.
-
Channeling in the Column: An improperly packed column can lead to uneven solvent flow, resulting in poor separation. Ensure the silica gel is packed uniformly.
-
Issue 2: Oily Product Instead of Crystals After Recrystallization
-
Question: My this compound is oiling out during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at high temperatures or when the melting point of the solute is lower than the boiling point of the solvent. Here are some solutions:
-
Change the Solvent or Solvent System: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzothiazole derivatives, ethanol or aqueous ethanol can be a good choice.[2]
-
Lower the Crystallization Temperature: After dissolving the compound at a higher temperature, allow it to cool down very slowly. If it still oils out, try cooling the solution to an even lower temperature using an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Issue 3: Persistent Impurities Detected by NMR/LC-MS
-
Question: After purification, I still observe persistent impurities in my NMR or LC-MS analysis. How can I remove them?
-
Answer: The nature of the impurity will dictate the best course of action.
-
Starting Material Impurities: If the impurity is unreacted starting material, consider optimizing the reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion.
-
Side-Product Impurities: If the impurity is a side-product with similar polarity to your desired compound, a different purification technique might be necessary. For example, if column chromatography is not effective, consider preparative TLC or even distillation if the compound is sufficiently volatile and thermally stable.
-
Acidic or Basic Impurities: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute acid or base wash can be effective. For example, washing an ethyl acetate solution of the crude product with a saturated sodium bicarbonate solution can remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: A combination of column chromatography followed by recrystallization is generally the most effective approach. Column chromatography using silica gel with a petroleum ether/ethyl acetate gradient can remove the bulk of the impurities.[1] Subsequent recrystallization from a suitable solvent like ethanol will yield a highly pure product.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1] By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your compound from impurities. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point determination.
Q3: What are some common impurities I might encounter?
A3: While specific impurities depend on the synthetic route, common impurities in the synthesis of benzothiazoles can include unreacted starting materials (e.g., substituted anilines and thiocyanates), over-alkylated products, and oxidation byproducts. The choice of purification strategy should be guided by the nature of these impurities.
Quantitative Data on Purity Improvement
The following table provides a representative example of how the purity of this compound can be improved through a sequential purification process.
| Purification Step | Purity (%) |
| Crude Product | 75 |
| After Column Chromatography | 95 |
| After Recrystallization | >99 |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.
-
Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound has low solubility at room temperature but high solubility at an elevated temperature (e.g., ethanol).
-
Dissolution: Place the partially purified product in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the pure compound should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for removing persistent impurities.
References
Technical Support Center: 2-Ethyl-6-methoxy-1,3-benzothiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethyl-6-methoxy-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-substituted-6-methoxy-benzothiazoles?
A1: Common methods for synthesizing the benzothiazole skeleton involve the condensation of 2-aminothiophenols with reagents like aldehydes, nitriles, carboxylic acids, esters, or acyl chlorides.[1][2] Another established method is the Jacobson cyclization of thiobenzanilides.[1] One specific approach to obtain a 6-methoxybenzothiazole precursor involves the methylation of a 6-hydroxybenzothiazole derivative.[3][4]
Q2: What are some key considerations for the purification of 2-substituted-6-methoxy-benzothiazoles?
A2: Purification is often achieved through column chromatography using silica gel.[3][4] The choice of eluent is critical and is typically a mixture of petroleum ether and ethyl acetate, with the ratio adjusted based on the polarity of the specific derivative.[3][4] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[5][6]
Q3: Are there any known side reactions to be aware of during the synthesis of benzothiazoles?
A3: While specific side reactions for this compound are not extensively documented in the provided literature, general issues in benzothiazole synthesis can include the oxidation of the 2-aminothiophenol starting material.[1] Incomplete cyclization can also lead to the formation of thioamide intermediates as impurities. Careful control of reaction conditions and the use of appropriate catalysts can help minimize these side reactions.[2][7]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Poor quality of starting materials: The 2-amino-4-methoxyphenol or other precursors may be degraded or contain impurities.
-
Incorrect reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical.
-
Inefficient cyclization: The ring-closing step to form the benzothiazole core may be incomplete.
-
Oxidation of intermediates: Thiophenol derivatives can be susceptible to oxidation.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Analyze the purity of your 2-amino-4-methoxyphenol and propionyl chloride (or other ethyl source) using techniques like NMR or GC-MS.
-
If necessary, purify the starting materials before use.
-
-
Optimize Reaction Conditions:
-
Promote Cyclization:
-
Consider the use of a suitable catalyst. While not always necessary, some benzothiazole syntheses benefit from acidic or basic catalysts.[2]
-
Ensure anhydrous conditions if the reaction is sensitive to moisture.
-
-
Prevent Oxidation:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive thiol intermediates.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes:
-
Unreacted starting materials: The reaction may not have gone to completion.
-
Formation of side products: Undesired reactions may be occurring under the chosen conditions.
-
Decomposition of the product: The desired product might be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Monitor Reaction Completion:
-
Optimize Work-up Procedure:
-
Purification Strategy:
Quantitative Data Summary
| Compound | Starting Material(s) | Reagents/Conditions | Yield (%) | Reference |
| Ethyl 6-hydroxybenzothiazole-2-carboxylate | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride | K3Fe(CN)6, NaOH, aq. iPrOH, room temp, 1.5 h | 68 | [3][4] |
| Ethyl 6-methoxybenzothiazole-2-carboxylate | Ethyl 6-hydroxybenzothiazole-2-carboxylate | MeI, K2CO3, DMF, reflux, 1 h | 92 | [3][4] |
| 6-Methoxybenzothiazole-2-carboxamide | Ethyl 6-methoxybenzothiazole-2-carboxylate | NH4OH, EtOH, reflux, 5 h | 98 | [3][4] |
| 2-Cyano-6-methoxybenzothiazole | 6-Methoxybenzothiazole-2-carboxamide | POCl3, Pyridine/CH2Cl2, room temp, 12 h | 72 | [3][4] |
Experimental Protocols
Synthesis of Ethyl 6-methoxybenzothiazole-2-carboxylate
This protocol is adapted from a similar synthesis of a 6-methoxybenzothiazole derivative.[3][4]
-
Starting Material: Ethyl 6-hydroxybenzothiazole-2-carboxylate.
-
Reagents: Methyl iodide (MeI), Potassium carbonate (K2CO3), Dimethylformamide (DMF).
-
Procedure: a. Dissolve ethyl 6-hydroxybenzothiazole-2-carboxylate in DMF. b. Add potassium carbonate to the solution. c. Add methyl iodide and reflux the suspension for 1 hour. d. Monitor the reaction by TLC (dichloromethane/methanol, 95/5). e. After completion, add brine and extract the product with ethyl acetate. f. Remove the organic solvent to obtain the pure ester.
Visualizations
Caption: Hypothetical signaling pathway involving this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction parameters and outcomes.
References
- 1. ijper.org [ijper.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
minimizing byproduct formation in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of benzothiazoles, particularly when using the common method of condensing 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in benzothiazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Solution: If using a catalyst, ensure it is active and used in the correct concentration. For the condensation with aldehydes, a variety of catalysts can be employed, from simple acids and bases to more complex metal catalysts. For carboxylic acids, dehydrating agents or activators are often necessary.[1][2][3][4] Refer to the quantitative data tables below to select a catalyst system that has been shown to provide high yields for your specific substrates.
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and equilibrium.
-
Purity of Starting Materials: Impurities in your 2-aminothiophenol or carbonyl compound can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. 2-aminothiophenol is particularly prone to oxidation.
-
Q2: I am observing a significant amount of a byproduct that I suspect is a benzothiazoline. How can I confirm this and prevent its formation?
A2: The formation of a benzothiazoline intermediate is a common occurrence, especially when using aliphatic aldehydes. This intermediate needs to be oxidized to the desired benzothiazole.
-
Confirmation: Benzothiazolines are the non-aromatized, partially saturated analogues of benzothiazoles. They can often be identified by NMR spectroscopy by the presence of a methine proton signal (a CH group) in the thiazoline ring.
-
Prevention/Conversion:
-
Oxidizing Agent: The presence of an oxidant is key to converting the benzothiazoline intermediate to the final benzothiazole product. Air (oxygen) can often serve as the oxidant, but for more stubborn cases, you might need to introduce a specific oxidizing agent. A mixture of H₂O₂/HCl has been reported to be effective.[1]
-
Catalyst Choice: Certain catalysts can promote the oxidation step. For instance, sodium hydrosulfite has been shown to facilitate the conversion of a mixture of benzothiazolines and benzothiazoles to the desired benzothiazole.[7]
-
Aromatic Aldehydes: The use of aromatic aldehydes generally leads directly to the benzothiazole without the accumulation of the benzothiazoline intermediate, as the intermediate is more readily oxidized.
-
Q3: My product is contaminated with benzothiazolone. What causes this and how can I avoid it?
A3: Benzothiazolone is a common byproduct that can be formed under certain reaction conditions.
-
Cause: The formation of benzothiazolones can occur as a side reaction, particularly in syntheses involving carbon dioxide as a C1 source without an appropriate reducing agent.
-
Prevention:
-
Use of Hydrosilanes: In syntheses utilizing CO₂, the addition of a hydrosilane, such as diethylsilane, has been shown to suppress the formation of benzothiazolones as byproducts.[8]
-
Q4: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?
A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield.
-
General Trend: Many reported procedures indicate that both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well-tolerated and can lead to high yields of the corresponding 2-arylbenzothiazoles.[1][9]
-
Specific Cases: However, the efficiency can vary depending on the specific catalyst and reaction conditions. For instance, some protocols may show slightly higher yields with electron-withdrawing groups, while others might favor electron-donating groups.[1] It is advisable to consult the specific literature for the chosen method to anticipate the effect of your particular substrate.
Quantitative Data on Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of 2-substituted benzothiazoles, based on literature data.
Table 1: Condensation of 2-Aminothiophenol with Aldehydes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 | 85-94 | [1] |
| None | Glycerol | Room Temperature | 0.5-5 | High | [2] |
| FeCl₃/Montmorillonite K-10 | None (Ultrasound) | Room Temperature | 0.7-5 | 33-95 | [1] |
| ZnO NPs | None (Ball Milling) | Room Temperature | 0.5 | 79-91 | [1] |
| Amberlite IR120 | None (Microwave) | 85 | 0.08-0.17 | 88-95 | [1] |
Table 2: Condensation of 2-Aminothiophenol with Carboxylic Acids
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tributylphosphine | Not specified | Room Temperature | Not specified | Moderate to High | [10] |
| Polyphosphoric Acid (PPA) | None | 120-180 | 3 | 46-79 | [11] |
| HBF₄-SiO₂ | None | Room Temperature | 0.75 | 84-97 | [11] |
Experimental Protocols
Here are detailed methodologies for two common and efficient methods for the synthesis of 2-substituted benzothiazoles.
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [1]
-
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
To this solution, add H₂O₂ (6 mmol) and then HCl (3 mmol) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
-
Protocol 2: Green Synthesis of 2-Arylbenzothiazoles in Glycerol [2]
-
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Glycerol
-
-
Procedure:
-
In a flask, mix 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in glycerol (10 mL).
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to stand at room temperature for the time required for the reaction to complete (typically 0.5-5 hours, monitor by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to afford the pure 2-arylbenzothiazole.
-
Visualizing the Process
Diagram 1: General Workflow for Benzothiazole Synthesis
This diagram illustrates the typical steps involved in the synthesis of benzothiazoles via the condensation of 2-aminothiophenol with a carbonyl compound.
Caption: General workflow for benzothiazole synthesis.
Diagram 2: Troubleshooting Logic for Byproduct Formation
This diagram provides a logical approach to troubleshooting common byproduct formation issues in benzothiazole synthesis.
Caption: Troubleshooting byproduct formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| Reaction | |||
| RXN-01 | The reaction is sluggish or incomplete, even after extended reaction time. | 1. Insufficient catalyst activity or loading. 2. Low reaction temperature. 3. Poor quality of starting materials (4-methoxy-2-aminothiophenol or propionaldehyde/propionic acid). 4. Inefficient mixing in the reactor. | 1. Increase catalyst loading incrementally. If using a solid-supported catalyst, ensure it is not deactivated. 2. Gradually increase the reaction temperature while monitoring for side-product formation. 3. Verify the purity of starting materials using analytical techniques like NMR or GC-MS. 4. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. |
| RXN-02 | Significant formation of a dark-colored, tar-like substance is observed. | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, causing oxidative side reactions of the aminothiophenol. 3. Unstable intermediates. | 1. Reduce the reaction temperature and consider a more gradual heating profile. 2. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze the reaction mixture at intermediate stages to identify and characterize unstable species. |
| RXN-03 | The reaction exotherm is difficult to control during scale-up. | 1. Rapid addition of reagents. 2. Insufficient cooling capacity of the reactor. 3. High concentration of reactants. | 1. Add the limiting reagent in portions or via a syringe pump to control the rate of reaction. 2. Ensure the reactor's cooling system is adequate for the scale of the reaction. 3. Consider using a higher volume of solvent to dilute the reactants and better dissipate heat. |
| Work-up & Isolation | |||
| ISO-01 | The product does not precipitate or crystallize upon cooling or addition of an anti-solvent. | 1. The product is too soluble in the chosen solvent system. 2. Presence of impurities that inhibit crystallization. 3. Insufficient cooling or nucleation. | 1. Concentrate the solution further or add a larger volume of a suitable anti-solvent. 2. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 3. Cool the solution to a lower temperature and scratch the inside of the flask to induce nucleation. |
| ISO-02 | An emulsion forms during the aqueous work-up, making phase separation difficult. | 1. High concentration of dissolved salts. 2. Presence of surfactants or fine solid particles. | 1. Add a saturated brine solution to "break" the emulsion. 2. Filter the mixture through a pad of celite before phase separation. 3. Allow the mixture to stand for an extended period to allow for phase separation. |
| Purification | |||
| PUR-01 | The isolated product has a persistent yellow or brown discoloration. | 1. Presence of colored impurities from side reactions. 2. Residual catalyst or metal impurities. | 1. Recrystallize the product from a suitable solvent system. 2. Treat a solution of the product with activated carbon. 3. If applicable, use a metal scavenger to remove residual catalyst. |
| PUR-02 | Column chromatography is not providing adequate separation of the product from a close-running impurity. | 1. Inappropriate solvent system for chromatography. 2. Overloading of the column. | 1. Perform a systematic screen of different solvent systems with varying polarities. 2. Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the condensation of 4-methoxy-2-aminothiophenol with either propionaldehyde or propionic acid. The reaction with propionaldehyde is an oxidative cyclization, while the reaction with propionic acid is a condensation with water removal.
Q2: What catalysts are typically used for this synthesis?
A2: A variety of catalysts can be employed, ranging from simple acids and bases to more complex systems. For the condensation with aldehydes, oxidizing agents like hydrogen peroxide with an acid catalyst are common.[1] For condensations with carboxylic acids, dehydrating agents or catalysts that activate the carboxylic acid are used.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The starting material, 4-methoxy-2-aminothiophenol, can be sensitive to air and may oxidize. It is also a thiol and should be handled in a well-ventilated area. The condensation reaction can be exothermic, especially at a larger scale, and requires careful monitoring and control of the reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any major by-products.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A solvent system of ethanol and water, or a mixture of hexanes and ethyl acetate, is often a good starting point for the recrystallization of benzothiazole derivatives. The optimal solvent system should be determined experimentally.
Experimental Protocols
Method 1: Condensation of 4-methoxy-2-aminothiophenol with Propionaldehyde
This method involves the oxidative cyclization of the intermediate formed from the reaction of the aminothiophenol and the aldehyde.
Reagents:
-
4-methoxy-2-aminothiophenol
-
Propionaldehyde
-
Ethanol
-
Hydrogen Peroxide (30% solution)
-
Hydrochloric Acid (concentrated)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-methoxy-2-aminothiophenol in ethanol under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C.
-
Slowly add propionaldehyde to the cooled solution while maintaining the temperature.
-
In a separate vessel, prepare a solution of hydrogen peroxide and hydrochloric acid in ethanol.
-
Add the hydrogen peroxide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench the reaction by adding a solution of sodium sulfite.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Condensation of 4-methoxy-2-aminothiophenol with Propionic Acid
This method involves the direct condensation of the aminothiophenol with a carboxylic acid, typically at elevated temperatures with a catalyst that facilitates dehydration.
Reagents:
-
4-methoxy-2-aminothiophenol
-
Propionic Acid
-
Polyphosphoric Acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
Charge the reactor with 4-methoxy-2-aminothiophenol and propionic acid.
-
Add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture to 120-140 °C. If using toluene, set up a Dean-Stark apparatus to remove water.
-
Maintain the temperature and stir for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto a mixture of ice and a base (e.g., sodium hydroxide solution) to neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
stability issues of 2-Ethyl-6-methoxy-1,3-benzothiazole in solution
Technical Support Center: 2-Ethyl-6-methoxy-1,3-benzothiazole
Disclaimer: Detailed stability studies on this compound in various solutions are not extensively documented in publicly available literature. The following troubleshooting guides and FAQs are based on general principles of chemical stability for heterocyclic compounds, particularly benzothiazole derivatives, and are intended to serve as a practical guide for researchers.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound in solution.
| Issue/Observation | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- pH of the solution is near the pKa of the compound, reducing solubility.- Degradation leading to insoluble products. | - Verify the solubility of the compound in the selected solvent system.- Consider using a co-solvent (e.g., DMSO, DMF, ethanol) to improve solubility.- Ensure the solution is stored at a constant temperature.- Adjust the pH of the solution to be at least 2 units away from the compound's pKa.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Discoloration of the Solution (e.g., turning yellow or brown) | - Oxidation of the benzothiazole ring or other functional groups.- Photodegradation from exposure to light.- Reaction with impurities in the solvent. | - Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Protect the solution from light by using amber vials or wrapping containers in foil.- Use high-purity solvents (HPLC grade or equivalent).- Characterize the colored species using UV-Vis or LC-MS to identify potential degradation products. |
| Decrease in Concentration or Potency Over Time | - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption of the compound onto the surface of the storage container. | - Perform a forced degradation study to identify the conditions (pH, temperature, light, oxygen) that cause instability.- Store solutions at lower temperatures (e.g., 4°C or -20°C), provided the compound remains soluble.- Use silanized or low-adsorption vials for storage.- Include control samples in your experiments to monitor for degradation over time. |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | - Formation of degradation products. | - Conduct a peak purity analysis of the main component to ensure it is not co-eluting with impurities.- Attempt to identify the structure of the new peaks using mass spectrometry (MS) and comparison to potential degradation products.- Adjust the chromatographic method to achieve better separation of the parent compound and its degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, the most probable degradation pathways are:
-
Oxidation: The sulfur and nitrogen atoms in the thiazole ring are susceptible to oxidation. This could lead to the formation of sulfoxides, sulfones, or even ring-opening products.
-
Hydrolysis: While the benzothiazole ring is generally stable, under harsh acidic or basic conditions, hydrolysis could occur, potentially leading to the opening of the thiazole ring.
-
O-Demethylation: The 6-methoxy group could be hydrolyzed to a hydroxyl group, particularly under acidic conditions or in the presence of certain enzymes if used in biological assays.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, which can induce degradation through various radical pathways.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, it is recommended to:
-
Solvent: Use aprotic, high-purity solvents where the compound is highly soluble. If aqueous buffers are necessary, prepare them fresh and consider the impact of pH.
-
Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of chemical degradation. Ensure the compound does not precipitate at these temperatures.
-
Light: Protect solutions from light by using amber glass vials or by wrapping the containers in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to purge the solvent with an inert gas (nitrogen or argon) before preparing the solution and to store the sealed container under an inert atmosphere to prevent oxidation.
Q3: How can I determine the stability of this compound in my specific experimental conditions?
A3: You should perform a forced degradation study (also known as stress testing). This involves subjecting the compound in your solution to more extreme conditions than it would normally encounter to accelerate degradation.[1][2] The typical conditions to test are:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solution (e.g., at 60°C or higher).
-
Photostability: Exposing the solution to a controlled source of UV and visible light.
By analyzing the samples at different time points using a stability-indicating analytical method (like HPLC), you can identify the conditions under which your compound is unstable and characterize the degradation products.
Q4: What type of analytical method is suitable for a stability study of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection, is the most common choice. An ideal method should be able to:
-
Separate the parent compound (this compound) from all potential degradation products and impurities.
-
Be sensitive enough to detect and quantify small amounts of degradation products.
-
Be precise, accurate, and linear over the range of concentrations being studied.
Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial as it can help in the identification of the degradation products by providing mass-to-charge ratio information.
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
Objective: To investigate the intrinsic stability of this compound and identify its degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set up the following stress conditions in separate, clearly labeled vials. For each condition, prepare a sample and a corresponding blank (containing everything except the compound).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Use the stock solution as is.
-
Control: Use the stock solution as is, stored at a protected, non-stressed condition (e.g., 4°C in the dark).
-
-
Place the thermal stress vial in an oven at 60°C. Keep the other vials at room temperature, protected from light.
-
Analyze all samples by a suitable HPLC method at initial time (t=0) and at subsequent time points (e.g., 2, 6, 24, 48 hours).
-
For acid and base samples, neutralize them with an equivalent amount of base or acid, respectively, before injection into the HPLC.
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradation products). Calculate the percentage of degradation.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To provide a starting point for developing an HPLC method to monitor the stability of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound) or Mass Spectrometry (MS) |
Note: This method is a starting point and will likely require optimization for your specific compound and potential degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound
The following table is an example of how to present data from a forced degradation study.
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities/Degradants (%) | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) |
| Control (4°C, dark) | 48 | 99.8 | 0.2 | Not Detected | Not Detected |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 1.2 (8.5%) | Not Detected |
| 0.1 M NaOH (RT) | 48 | 92.5 | 7.5 | Not Detected | 0.8 (6.9%) |
| 3% H₂O₂ (RT) | 6 | 78.9 | 21.1 | 1.5 (15.3%) | 1.7 (4.2%) |
| Thermal (60°C) | 48 | 98.1 | 1.9 | Not Detected | Not Detected |
| Photostability (ICH) | 48 | 94.3 | 5.7 | 1.3 (5.1%) | Not Detected |
| RRT = Relative Retention Time |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a solution stability study.
References
avoiding common pitfalls in 2-substituted benzothiazole reactions
Welcome to the technical support center for 2-substituted benzothiazole reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction of 2-aminothiophenol with an aldehyde is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this condensation reaction are a frequent issue. Several factors could be at play:
-
Substrate Reactivity: Aldehydes with strong electron-withdrawing groups may be less reactive. Conversely, some aliphatic aldehydes may also result in lower yields compared to aromatic aldehydes.[1]
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or suboptimal catalyst concentration can significantly impact the yield. Many modern methods aim for room temperature reactions, but some substrates may require heating.[1]
-
Oxidation of 2-Aminothiophenol: The starting material, 2-aminothiophenol, is susceptible to oxidation, which can reduce the amount of reactant available for the desired cyclization.
-
Side Reactions: Formation of benzothiazoline intermediates that are not efficiently oxidized to the final benzothiazole product can be a cause. The choice of oxidant is crucial.[2]
Troubleshooting Steps:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent system is critical. A wide range of catalysts, from metal-based nanoparticles to green catalysts like iodine or even catalyst-free systems, have been reported.[1][3] Ethanol, DMSO, and aqueous media are commonly used solvents.[1][3][4] Refer to the tables below for a comparison of different catalytic systems.
-
Control Reaction Temperature: While many protocols aim for room temperature synthesis for its "green" credentials, some reactions benefit from elevated temperatures to drive the reaction to completion.[1] A temperature screening experiment is recommended.
-
Inert Atmosphere: To prevent the oxidation of 2-aminothiophenol, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Oxidant: If isolating a benzothiazoline intermediate, ensure an appropriate oxidant is used in a subsequent step. Molecular oxygen, hydrogen peroxide, and DMSO have been used as oxidants in one-pot syntheses.[1][4]
Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
A2: Byproduct formation often arises from side reactions of the starting materials or intermediates.
-
Common Byproducts: These can include disulfides from the oxidation of 2-aminothiophenol or incompletely cyclized intermediates. In some cases, benzothiazoline may be the main product if the final oxidation step is inefficient.[2]
-
Improving Selectivity:
-
Catalyst Choice: A well-chosen catalyst can significantly improve selectivity by favoring the desired reaction pathway. For instance, certain catalysts can promote the efficient conversion of the benzothiazoline intermediate to the benzothiazole.
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Experimenting with different solvents may help minimize side reactions.
-
Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of one reactant may lead to side reactions.
-
Q3: My catalyst is difficult to remove after the reaction, or it loses activity upon recycling. What are my options?
A3: Catalyst removal and reusability are common concerns, especially with metal-based catalysts.
-
Heterogeneous Catalysts: Employing a heterogeneous catalyst (e.g., a catalyst supported on silica, nanoparticles, or polymers) can simplify workup, often requiring only simple filtration.[1][5]
-
Catalyst Leaching: For supported catalysts, metal leaching into the reaction mixture can occur, reducing its reusability. Acidic or basic conditions can sometimes exacerbate this.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade under the reaction conditions. One study noted a significant drop in yield from 85% to 69% after three cycles with an FeCl3/Montmorillonite K-10 catalyst.[1]
-
Alternative Catalytic Systems: Consider metal-free catalytic systems or even catalyst-free reactions under specific conditions (e.g., high temperature) to circumvent these issues entirely.[4][6]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in 2-substituted benzothiazole synthesis.
Caption: Troubleshooting workflow for addressing low reaction yields.
Guide 2: Product Purification Challenges
This guide addresses common issues encountered during the purification of 2-substituted benzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 2-Alkyl-6-Methoxybenzothiazole Derivatives: A Guide for Researchers
This guide provides a comparative analysis of 2-alkyl-6-methoxybenzothiazole derivatives, focusing on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The data presented is collated from various scientific publications to offer a comprehensive overview of their structure-activity relationships and mechanisms of action.
Introduction to 2-Alkyl-6-Methoxybenzothiazole Derivatives
Benzothiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, serves as a privileged scaffold in the design of novel therapeutic agents.[3] Modifications at the 2 and 6 positions of the benzothiazole ring have been shown to significantly influence their biological effects.[2] Specifically, the presence of a methoxy group at the 6-position and various alkyl or substituted aryl groups at the 2-position have been explored for their potential to yield potent anticancer and antimicrobial agents.[4][5][6] This guide focuses on the comparative analysis of these 2-alkyl-6-methoxybenzothiazole derivatives.
Comparative Anticancer Activity
Several 2-alkyl-6-methoxybenzothiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-Substituted-6-methoxybenzothiazole Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| T2 | 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | Human small cell lung carcinoma | >10 | [1] |
| Mouse melanoma | >10 | [1] | ||
| Human larynx epithelial carcinoma | >10 | [1] | ||
| 28 | 5-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl) | Not Specified | Not Specified | [5] |
| 68 | 4-methoxyphenylamino | HeLa | 0.5 ± 0.02 | [7] |
| 69 | 4-methoxy-2-methylphenylamino | HeLa | 0.6 ± 0.29 | [7] |
Note: The data is compiled from different studies, and experimental conditions may vary.
The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 2-position plays a crucial role in the anticancer activity. For instance, derivatives with an aryl-propenone or a substituted phenylamino group at the 2-position have demonstrated potent cytotoxic effects.[7]
Comparative Antimicrobial Activity
2-Alkyl-6-methoxybenzothiazole derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria. The disc diffusion method is a widely used technique to assess the antimicrobial activity, where the diameter of the zone of inhibition around a disc impregnated with the test compound indicates its efficacy.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of 2-Substituted-6-methoxybenzothiazole Derivatives
| Compound ID | 2-Substituent | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| BTC-j | Pyridin-3-ylamino)acetamide | S. aureus | 12.5 (MIC in µg/mL) | [8] |
| B. subtilis | 6.25 (MIC in µg/mL) | [8] | ||
| E. coli | 3.125 (MIC in µg/mL) | [8] | ||
| P. aeruginosa | 6.25 (MIC in µg/mL) | [8] | ||
| A3a | Hydrazone of Benzaldehyde | Bacillus subtilis | 18 | [6][9] |
| Staphylococcus aureus | 20 | [6][9] | ||
| Pseudomonas aeruginosa | 16 | [6][9] | ||
| Escherichia coli | 14 | [6][9] | ||
| Enterobacter | 12 | [6][9] | ||
| A5a | Hydrazone of 4-Nitrobenzaldehyde | Bacillus subtilis | 24 | [6][9] |
| Staphylococcus aureus | 22 | [6][9] | ||
| Pseudomonas aeruginosa | 20 | [6][9] | ||
| Escherichia coli | 18 | [6][9] | ||
| Enterobacter | 16 | [6][9] |
Note: The data is compiled from different studies, and experimental conditions may vary. MIC = Minimum Inhibitory Concentration.
The SAR for antimicrobial activity indicates that the introduction of different heterocyclic rings and functional groups at the 2-position can significantly modulate the antibacterial spectrum and potency.[8]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Disc Diffusion Method
The disc diffusion method (Kirby-Bauer method) is used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Agar Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
Disc Placement: Aseptically place paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.
-
Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Signaling Pathways and Mechanism of Action
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation.[10][11] Aberrant activation of this pathway is a common feature in many cancers. Some 2-substituted benzothiazole derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[12]
Caption: EGFR signaling pathway and inhibition by 2-alkyl-6-methoxybenzothiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its dysregulation is frequently observed in cancer. Certain benzothiazole derivatives have been found to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
Conclusion
2-Alkyl-6-methoxybenzothiazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data compiled in this guide highlights the importance of the substituents at the 2-position of the benzothiazole scaffold in determining the biological activity and potency. Further research focusing on the synthesis of new derivatives, comprehensive structure-activity relationship studies, and detailed mechanistic investigations is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]
- 4. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 2-Ethyl-6-methoxybenzothiazole vs. 2-Methyl-6-methoxybenzothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-ethyl-6-methoxybenzothiazole and 2-methyl-6-methoxybenzothiazole. While experimental data for 2-methyl-6-methoxybenzothiazole is readily available, specific data for its 2-ethyl analogue is not extensively published. Therefore, this guide presents the known data for the 2-methyl derivative and offers predicted spectroscopic characteristics for the 2-ethyl derivative based on established principles of organic spectroscopy. This comparative analysis is valuable for researchers in medicinal chemistry and drug development for the characterization and identification of these and related benzothiazole derivatives.
Executive Summary
This document outlines the key spectroscopic differences anticipated between 2-ethyl-6-methoxybenzothiazole and 2-methyl-6-methoxybenzothiazole. The primary distinctions in their spectra are expected to arise from the difference in the alkyl substituent at the 2-position of the benzothiazole core. These differences will be most pronounced in ¹H NMR, ¹³C NMR, and mass spectrometry data. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are expected to show more subtle variations.
Structural Differences and Their Spectroscopic Implications
The structural variation between the two molecules lies in the alkyl group at the C2 position: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). This seemingly minor change has predictable consequences on the spectroscopic output.
Figure 1. Influence of the C2-substituent on the spectroscopic data of 6-methoxybenzothiazoles.
Data Presentation
The following tables summarize the available experimental spectroscopic data for 2-methyl-6-methoxybenzothiazole and the predicted data for 2-ethyl-6-methoxybenzothiazole.
¹H NMR Data (Predicted for 2-Ethyl vs. Experimental for 2-Methyl in CDCl₃)
| Assignment | 2-Methyl-6-methoxybenzothiazole | 2-Ethyl-6-methoxybenzothiazole (Predicted) | Justification for Prediction |
| Aromatic-H | 7.81 ppm (d, J=8.9 Hz, 1H) | ~7.8 ppm (d, 1H) | The electronic environment of the aromatic ring is largely unaffected. |
| Aromatic-H | 7.27 ppm (d, J=2.6 Hz, 1H) | ~7.3 ppm (d, 1H) | Minor shifts may occur due to slight changes in electron density. |
| Aromatic-H | 7.03 ppm (dd, J=8.9, 2.6 Hz, 1H) | ~7.0 ppm (dd, 1H) | The coupling pattern should remain the same. |
| Methoxy (-OCH₃) | 3.85 ppm (s, 3H) | ~3.85 ppm (s, 3H) | The methoxy group is distant from the C2-substituent. |
| C₂-Alkyl | 2.78 ppm (s, 3H, -CH₃) | ~3.0 ppm (q, 2H, -CH₂CH₃) | The methylene protons will be a quartet due to coupling with the methyl protons. A slight downfield shift is expected compared to the methyl singlet. |
| ~1.4 ppm (t, 3H, -CH₂CH₃) | The terminal methyl protons will be a triplet due to coupling with the methylene protons. |
Data for 2-methyl-6-methoxybenzothiazole sourced from ChemicalBook.[1]
¹³C NMR Data (Predicted for 2-Ethyl vs. Predicted for 2-Methyl)
| Assignment | 2-Methyl-6-methoxybenzothiazole (Predicted) | 2-Ethyl-6-methoxybenzothiazole (Predicted) | Justification for Prediction |
| C=N | ~168 ppm | ~172 ppm | The ethyl group may have a slightly larger deshielding effect on the imine carbon. |
| Aromatic C-O | ~157 ppm | ~157 ppm | Unlikely to be significantly affected. |
| Aromatic C-S | ~150 ppm | ~150 ppm | Unlikely to be significantly affected. |
| Aromatic CH | ~123, 115, 104 ppm | ~123, 115, 104 ppm | Minor shifts are possible but the overall pattern should be similar. |
| Methoxy (-OCH₃) | ~56 ppm | ~56 ppm | Distant from the site of structural change. |
| C₂-Alkyl | ~20 ppm (-CH₃) | ~28 ppm (-CH₂) | The methylene carbon will be further downfield than the methyl carbon. |
| ~12 ppm (-CH₃) | The terminal methyl carbon will be significantly upfield. |
Mass Spectrometry Data
| Parameter | 2-Methyl-6-methoxybenzothiazole | 2-Ethyl-6-methoxybenzothiazole (Predicted) | Justification for Prediction |
| Molecular Ion (M⁺) | m/z 179 | m/z 193 | Addition of a CH₂ group (14 Da). |
| Key Fragments | m/z 164 ([M-CH₃]⁺), 136 | m/z 178 ([M-CH₃]⁺), 164 ([M-C₂H₅]⁺) | Loss of the alkyl substituent at C2 is a likely fragmentation pathway. Loss of a methyl radical from the ethyl group is also expected. |
Data for 2-methyl-6-methoxybenzothiazole sourced from ChemicalBook.[1]
Infrared (IR) Spectroscopy Data
| Functional Group | 2-Methyl-6-methoxybenzothiazole (Characteristic Absorptions) | 2-Ethyl-6-methoxybenzothiazole (Predicted) | Justification for Prediction |
| C-H (aromatic) | ~3050 cm⁻¹ | ~3050 cm⁻¹ | Aromatic C-H stretching vibrations are expected in this region for both compounds. |
| C-H (aliphatic) | ~2950-2850 cm⁻¹ | ~2970-2860 cm⁻¹ | The ethyl group will show more prominent C-H stretching bands in this region compared to the methyl group. |
| C=N | ~1600 cm⁻¹ | ~1600 cm⁻¹ | The imine stretch is characteristic of the benzothiazole ring and should be present in both. |
| C-O (ether) | ~1250 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric) | ~1250 cm⁻¹, ~1030 cm⁻¹ | The methoxy group vibrations should be very similar. |
UV-Visible (UV-Vis) Spectroscopy Data
| Parameter | 2-Methyl-6-methoxybenzothiazole (Predicted) | 2-Ethyl-6-methoxybenzothiazole (Predicted) | Justification for Prediction |
| λ_max_ | ~280-300 nm | ~280-300 nm | The electronic transitions are primarily associated with the benzothiazole chromophore. The change from a methyl to an ethyl group is expected to have a negligible effect on the maximum absorption wavelength. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2][3] Ensure the sample is fully dissolved.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.[2]
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction : The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[4][5]
-
Ionization : In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[5] In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets.[6]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.[8]
-
Background Spectrum : A background spectrum of the empty instrument (or the clean salt plate/ATR crystal) is recorded.
-
Sample Spectrum : The sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Presentation : The instrument software automatically subtracts the background spectrum from the sample spectrum and presents the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_max_.[9][10]
-
Blank Measurement : A cuvette containing only the solvent is placed in the spectrophotometer, and the instrument is zeroed across the desired wavelength range.
-
Sample Measurement : The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded.[11]
-
Data Analysis : The wavelength of maximum absorbance (λ_max_) and the corresponding absorbance value are determined from the spectrum.
Conclusion
The primary spectroscopic differences between 2-ethyl-6-methoxybenzothiazole and 2-methyl-6-methoxybenzothiazole are readily predictable, particularly in their NMR and mass spectra. The presence of an ethyl group in the former will introduce characteristic quartet and triplet signals in the ¹H NMR spectrum and distinct chemical shifts for the ethyl carbons in the ¹³C NMR spectrum. Mass spectrometry will reflect the 14-dalton mass difference and show fragmentation patterns corresponding to the loss of an ethyl or a methyl group. IR and UV-Vis spectroscopy are expected to be less informative for distinguishing between these two closely related structures, as the core chromophore and the majority of the functional groups remain unchanged. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for the characterization of these and similar benzothiazole derivatives.
References
- 1. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR [m.chemicalbook.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. scribd.com [scribd.com]
- 10. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic strategies for 2-Ethyl-6-methoxy-1,3-benzothiazole. While direct literature for this specific molecule is sparse, the methodologies presented are based on well-established and frequently cited protocols for the synthesis of analogous 2-alkyl and 6-methoxy substituted benzothiazoles. The information herein is intended to enable researchers to select and implement an effective synthetic route.
The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 6-methoxy substitution, in particular, has been associated with enhanced biological efficacy in several studies.[1]
Proposed Synthetic Routes
The most viable and commonly employed strategy for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with an aldehyde.[4][5] For the target molecule, this compound, this involves the reaction of 2-amino-5-methoxythiophenol with propionaldehyde. Two primary variations of this approach are compared below.
Method A: Two-Step Synthesis via Dihydrobenzothiazole Intermediate
This method involves the initial condensation of the thiophenol and aldehyde to form a stable 2,3-dihydrobenzo[d]thiazole intermediate, which is then isolated and subsequently oxidized to yield the final benzothiazole product.[6][7] This approach offers excellent control over the reaction and often results in high purity of the intermediate.
Method B: One-Pot Oxidative Cyclocondensation
This alternative streamlines the synthesis by performing the condensation and oxidation in a single reaction vessel.[5] Various oxidizing agents can be employed, and the reaction is often catalyzed by an acid. This method is more time-efficient but may require more rigorous purification of the final product.
Comparison of Synthetic Methods
The following table summarizes the key parameters for the two proposed synthetic routes, with performance data extrapolated from analogous syntheses of 2-ethylbenzothiazole.[7]
| Parameter | Method A: Two-Step Synthesis | Method B: One-Pot Synthesis |
| Starting Materials | 2-Amino-5-methoxythiophenol, Propionaldehyde | 2-Amino-5-methoxythiophenol, Propionaldehyde |
| Key Reagents | 4Å Molecular Sieves, Pyridinium chlorochromate (PCC) on Silica Gel | L-Proline (catalyst), Air/O₂ (oxidant) |
| Intermediate Step | Yes (Isolation of 2-ethyl-6-methoxy-2,3-dihydrobenzo[d]thiazole) | No (Intermediate forms in situ) |
| Reaction Time | Step 1: 1.5–2 h; Step 2: 2–3 h | 4–6 h |
| Temperature | Room Temperature (Step 1), Reflux (Step 2) | 80–100 °C |
| Estimated Yield | ~95% (Step 1), ~85% (Step 2) | 70–85% |
| Purification | Column Chromatography (for both steps) | Column Chromatography |
| Advantages | High purity intermediate, controlled reaction | Faster, operationally simpler |
| Disadvantages | Longer overall time, requires isolation of intermediate | Potentially lower yield, more complex purification |
Detailed Experimental Protocols
Precursor Synthesis: 2-Amino-5-methoxythiophenol
The required precursor, 2-amino-5-methoxythiophenol, can be prepared via the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole.
Protocol:
-
To a stirred solution of 8 M potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
Cool the resulting solution and neutralize to pH 8.0 with concentrated HCl, followed by adjustment to pH 6.0 with glacial acetic acid.
-
The precipitate that forms is filtered and washed thoroughly with water. The resulting 2-amino-5-methoxythiophenol is used immediately in the subsequent steps.[8]
Method A: Two-Step Synthesis of this compound
Adapted from Waengdongbung et al., 2016.[7]
Step 1: Synthesis of 2-Ethyl-6-methoxy-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of propionaldehyde (478 mg, 8.25 mmol) in dichloromethane (10 mL), add 4Å molecular sieves (5.0 g).
-
Add 2-amino-5-methoxythiophenol (775 mg, 5.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring completion by TLC.
-
Filter the reaction mixture to remove the molecular sieves and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (10% ethyl acetate/hexane) to yield the dihydrobenzothiazole intermediate.
Step 2: Oxidation to this compound
-
Dissolve the intermediate from Step 1 (e.g., 5.0 mmol) in dichloromethane (20 mL).
-
Add silica gel-supported pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.
-
Stir the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture, filter through a pad of silica gel to remove the oxidant, and wash with dichloromethane.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.
Method B: One-Pot Synthesis of this compound
Adapted from L-Proline catalyzed procedures.[9]
-
In a round-bottom flask, combine 2-amino-5-methoxythiophenol (775 mg, 5.0 mmol), propionaldehyde (435 mg, 7.5 mmol), and L-proline (58 mg, 0.5 mmol, 10 mol%).
-
Heat the solvent-free mixture at 80-100 °C with stirring for 4-6 hours. The reaction should be open to the air to facilitate oxidation.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: General mechanism for the formation of 2-substituted benzothiazoles.
Caption: Reported biological activities of 6-methoxy-benzothiazole derivatives.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
- 8. prepchem.com [prepchem.com]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
A Comparative Guide to the Experimental Reproducibility of 2-substituted-6-methoxy-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-substituted-6-methoxy-1,3-benzothiazole derivatives, with a focus on their potential antimicrobial, anti-inflammatory, and anticancer properties. While specific experimental data on the reproducibility of 2-Ethyl-6-methoxy-1,3-benzothiazole is not extensively available in the public domain, this guide draws upon published data for closely related analogs and provides a framework for evaluating their performance against established alternatives.
Data Presentation
The following tables summarize the quantitative data for various 2-substituted-6-methoxy-1,3-benzothiazole derivatives and their alternatives in different biological assays.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives and a Standard Antibiotic
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2-imino-6-methoxy-1,3-benzothiazole derivative | Staphylococcus aureus | Not Reported | >100 | [1] |
| 2-imino-6-methoxy-1,3-benzothiazole derivative | Bacillus subtilis | Not Reported | >100 | [1] |
| Benzothiazole-thiophene derivative (Compound 159) | Staphylococcus aureus | Not Reported | 6.25 ± 0.27 | [2] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 14 | 6.25 ± 0.60 | [2] |
| Ciprofloxacin (Standard) | Escherichia coli | Not Reported | 12.5 | [2] |
Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives and a Standard Drug
| Compound | Assay | Concentration | % Inhibition | Reference |
| 2-amino-6-methoxy-1,3-benzothiazole derivative | Carrageenan-induced paw edema | Not Specified | Comparable to Diclofenac | [3][4] |
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema | Not Specified | Standard Reference | [3][4] |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | In vitro haemolysis inhibition | Not Specified | Better than intermediate | [5] |
Table 3: Anticancer Activity of Benzothiazole Derivatives and a Standard Drug
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)-6-methoxybenzothiazole | Breast (MCF-7) | Not Reported | Potent |
| 2-aryl-benzothiazole derivative | Pancreatic (PANC-1) | 27 ± 0.24 | [6] |
| Gemcitabine (Standard) | Pancreatic (PANC-1) | 52 ± 0.72 | [6] |
| Doxorubicin (Standard) | HeLa, COS-7 | 2.05, 3.04 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial strains such as Staphylococcus aureus and Escherichia coli are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Preparation of Agar Plates: Mueller-Hinton Agar is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.
-
Well Preparation and Compound Application: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.[1][2]
Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
-
Animal Model: Wistar albino rats are used for the study.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is given into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[3][4]
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin or Gemcitabine) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][6]
Mandatory Visualization
Caption: General workflow for the synthesis, biological evaluation, and comparative analysis of novel benzothiazole derivatives.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Substituted-6-methoxy-1,3-benzothiazoles and Known Therapeutic Agents
An Objective Analysis for Researchers and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of 2-substituted-6-methoxy-1,3-benzothiazole derivatives against established drugs in the fields of oncology and microbiology. While direct experimental data for 2-Ethyl-6-methoxy-1,3-benzothiazole is limited in the reviewed literature, this comparison is based on structurally related analogs, offering valuable insights into its potential therapeutic applications.
Anticancer Activity: A Comparative Overview
Derivatives of 2-substituted-6-methoxy-1,3-benzothiazole have demonstrated notable in vitro cytotoxic activity against various human cancer cell lines. This section compares their efficacy with standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Efficacy (IC50 in µM)
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | PANC-1 (Pancreatic Cancer) | Reference |
| 2-Aryl-6-methoxy-benzothiazole Derivatives | Varies | Varies | Varies | Varies | [1][2][3] |
| Doxorubicin | ~0.04 - 2.05 | ~0.02 - 1.0 | ~0.1 - 2.0 | ~0.1 - 5.0 | [2] |
| Cisplatin | ~1.0 - 10.0 | ~1.0 - 20.0 | ~1.0 - 15.0 | ~2.0 - 25.0 | [1] |
Note: The IC50 values for 2-Aryl-6-methoxy-benzothiazole derivatives are presented as a range, as different substitutions at the 2-position result in varying potencies. Specific values for individual analogs can be found in the cited literature.
The data suggests that certain 2-substituted-6-methoxy-benzothiazole derivatives exhibit potent anticancer activity, with IC50 values in the micromolar range, comparable to or, in some cases, better than the standard drug cisplatin.[1] Doxorubicin generally shows higher potency across the tested cell lines.[2]
Antimicrobial Activity: A Comparative Perspective
The benzothiazole core is also associated with significant antimicrobial properties. This section evaluates the efficacy of 2-substituted-6-methoxy-benzothiazole derivatives against common bacterial pathogens in comparison to standard antibiotics.
Table 2: In Vitro Antimicrobial Efficacy (Minimum Inhibitory Concentration in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 2-Substituted-6-methoxy-benzothiazole Derivatives | Varies | Varies | Varies | [4][5] |
| Amikacin | ~0.5 - 4.0 | ~0.25 - 2.0 | ~1.0 - 8.0 | [4] |
| Gentamicin | ~0.25 - 2.0 | ~0.125 - 1.0 | ~0.5 - 4.0 | [4] |
| Ciprofloxacin | ~0.008 - 1.0 | ~0.015 - 0.5 | ~0.004 - 0.25 | [6] |
Note: The MIC values for 2-Substituted-6-methoxy-benzothiazole derivatives are presented as a range due to variations in the substituent at the 2-position.
The antimicrobial screening data indicates that 2-substituted-6-methoxy-benzothiazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] While generally less potent than ciprofloxacin, their efficacy is comparable to aminoglycoside antibiotics like amikacin and gentamicin in some instances.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells (HeLa, MCF-7, HepG2, PANC-1) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-substituted-6-methoxy-benzothiazole derivatives) and standard drugs (Doxorubicin, Cisplatin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
-
Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) are cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard antibiotics (Amikacin, Gentamicin, Ciprofloxacin) are serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway of Apoptosis Induction by Benzothiazole Derivatives
Caption: Proposed mechanism of apoptosis induction by benzothiazole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow of the MTT assay for determining anticancer activity.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Ethyl-6-methoxy-1,3-benzothiazole: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the reliability and consistency of analytical methods are paramount. Cross-validation of these methods ensures that a given analytical procedure will produce comparable and accurate results under varied conditions, such as in different laboratories, with different analysts, or using different equipment. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Ethyl-6-methoxy-1,3-benzothiazole. The presented data, while illustrative, is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Performance of Analytical Methods
The performance of two distinct analytical methods, a newly developed HPLC method and a GC-MS method, were evaluated for the quantification of this compound. The key validation parameters are summarized below to provide a direct comparison of their suitability for this analytical task.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC Method | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.5 |
Table 2: Comparison of Accuracy
| Spiked Concentration (µg/mL) | HPLC (% Recovery) | GC-MS (% Recovery) |
| Low (5 µg/mL) | 99.2% | 101.5% |
| Medium (50 µg/mL) | 99.8% | 100.8% |
| High (90 µg/mL) | 100.5% | 99.5% |
| Average Recovery | 99.8% | 100.6% |
Table 3: Comparison of Precision
| Parameter | HPLC (% RSD) | GC-MS (% RSD) |
| Repeatability (Intra-day) | 0.85% | 1.20% |
| Intermediate Precision (Inter-day) | 1.15% | 1.85% |
Table 4: Comparison of Robustness
| Parameter Variation | HPLC (% RSD of Results) | GC-MS (% RSD of Results) |
| Column Temperature (± 2°C) | 1.3% | 1.9% |
| Mobile Phase Flow Rate (± 0.1 mL/min) | 1.8% | N/A |
| Injector Temperature (± 5°C) | N/A | 2.2% |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols outline the necessary steps and conditions for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (single quadrupole or equivalent).
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): [List of characteristic ions for this compound, e.g., molecular ion and major fragment ions]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in dichloromethane.
-
Working Standards: Serially dilute the stock solution with dichloromethane to prepare working standards with concentrations from 0.5 to 50 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with dichloromethane. The final concentration should be adjusted to fall within the calibration range.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical cross-validation process for analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
A Comparative Guide to the In Vitro and In Vivo Studies of 6-Methoxy-1,3-Benzothiazole Derivatives
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The inclusion of a methoxy group at the 6-position of the benzothiazole ring has been a common strategy in the design of novel therapeutic agents.[1][3] This guide synthesizes available data to compare the laboratory performance of these compounds with their effects in living organisms.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from in vitro and in vivo studies on various 6-methoxy-benzothiazole derivatives, providing a snapshot of their biological activities.
Table 1: Summary of In Vitro Activities of 6-Methoxy-Benzothiazole Derivatives
| Compound ID/Name | Target/Assay | Cell Line(s) | Activity (IC₅₀) | Reference |
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | Cytotoxicity (MTT Assay) | T47D (Breast Cancer) | Most potent of series | [4] |
| 6-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine | Tubulin Polymerization Inhibition / Antiproliferative | Various Cancer Cell Lines | Micromolar range | [3] |
| Substituted methoxybenzamide benzothiazole derivative | Anticancer Activity | Various Cancer Cell Lines | 1.1 µM to 8.8 µM | [1] |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | Anti-inflammatory (HRBC membrane stabilization) | - | Potent activity | [5] |
Table 2: Summary of In Vivo Activities of Benzothiazole Derivatives
| Compound ID/Name | Animal Model | Assay | Dosage | Efficacy | Reference |
| Benzothiazole carboxamide derivative (17c) | Wistar rats | Carrageenan-induced paw edema | - | 72-80% inhibition | [6] |
| Benzothiazole carboxamide derivative (17i) | Wistar rats | Carrageenan-induced paw edema | - | 64-78% inhibition | [6] |
| 2-amino-6-methoxy benzothiazole derivative | - | Anti-inflammatory activity | - | Data not specified | [5][7] |
Note: Specific quantitative in vivo data for 6-methoxy-benzothiazole derivatives is limited in the reviewed literature. The data presented for benzothiazole carboxamide derivatives provides a general indication of the potential for in vivo anti-inflammatory activity within this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for the evaluation of benzothiazole derivatives.
In Vitro Experimental Protocols
1. MTT Assay for Anticancer Activity
-
Objective: To assess the cytotoxic effect of benzothiazole derivatives on cancer cell lines.
-
Procedure:
-
Cancer cell lines (e.g., T47D, MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.[4][8]
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a specified period (e.g., 48-72 hours).[5]
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the absorbance data.[1]
-
2. In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization Method)
-
Objective: To evaluate the anti-inflammatory potential of benzothiazole derivatives by assessing their ability to stabilize red blood cell membranes.
-
Procedure:
-
A solution of the test compound is prepared at various concentrations.
-
A suspension of human red blood cells (HRBC) is prepared.
-
The reaction mixture consists of the test solution and the HRBC suspension.
-
The mixtures are incubated at a specific temperature (e.g., 56°C) for 30 minutes and then centrifuged.
-
The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured spectrophotometrically.
-
The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples with that of a control (no drug).[5]
-
In Vivo Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of benzothiazole derivatives in an animal model.
-
Procedure:
-
Wistar rats are used as the animal model.[6]
-
The test compounds are administered to the animals, typically orally or via intraperitoneal injection, at a specific dose.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, and 3 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group (which received only the vehicle).[6]
-
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by some benzothiazole derivatives and a general workflow for the preclinical evaluation of these compounds.
Caption: VEGFR-2 signaling pathway targeted by some benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-Ethyl-6-methoxy-1,3-benzothiazole: A Comparative Guide
This guide provides a comprehensive performance benchmark of 2-Ethyl-6-methoxy-1,3-benzothiazole and its structural analogs. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of biological activity supported by experimental data from various studies.
Comparative Analysis of Biological Activity
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of various substituents at the 2 and 6-positions of the benzothiazole ring significantly influences their biological efficacy. This section compares the performance of this compound and related derivatives across several key therapeutic areas.
Table 1: Comparative Biological Activities of 2-Substituted Benzothiazole Derivatives
| Compound/Derivative | Biological Activity | Key Findings |
| This compound Analogs | Anticancer | Derivatives have shown antiproliferative effects on various cancer cell lines, including HepG2 (liver carcinoma). IC50 values were determined to be 56.98 µM and 59.17 µM at 24 hours for two different 2-substituted derivatives.[2] |
| Anti-inflammatory | Benzothiazole derivatives are known to inhibit inflammatory pathways, potentially through the modulation of NF-κB, COX-2, and iNOS.[2][3] | |
| Alternative: 2-Arylbenzothiazoles | Anticancer | Have demonstrated potent antitumor activity. The substitution pattern on the 2-aryl ring and the benzothiazole nucleus is critical for activity.[4] |
| Alternative: Benzothiazole-Piperazine Derivatives | Acetylcholinesterase (AChE) Inhibition | Novel benzothiazole-piperazine hybrids have been synthesized and show significant AChE inhibitory activity, with IC50 values as low as 23.4 ± 1.1 nM, making them potential candidates for Alzheimer's disease treatment.[5][6] |
| Alternative: 2-Amino-6-substituted-benzothiazoles | Antimicrobial | Show broad-spectrum activity against various bacterial and fungal strains.[7] |
| Anti-inflammatory | The 2-amino-6-methoxy benzothiazole derivative has shown satisfactory in-vitro anti-inflammatory activity.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of benzothiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubated overnight at 37°C in a 5% CO₂ atmosphere.[9][10]
-
Compound Treatment: The cells are treated with various concentrations of the benzothiazole derivatives and a positive control (e.g., Sorafenib) for 24 to 48 hours.[2][10]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium or PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.[2][11][12]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2][13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used for background correction.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[10]
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Protocol:
-
Preparation of Solutions: The test compounds and a standard drug (e.g., Diclofenac sodium) are dissolved in a minimal amount of Dimethyl Formamide (DMF) and then diluted with phosphate buffer (pH 7.4).
-
Reaction Mixture: The reaction mixture consists of the test compound solution and a 1% aqueous solution of bovine serum albumin.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Protocol:
-
Reagent Preparation: A reaction mixture is prepared in a 96-well microplate containing a phosphate buffer solution (pH 7.7), 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.[14]
-
Enzyme Addition: Acetylcholinesterase (AChE) enzyme is added to the mixture, which is then incubated at 25°C for 5 minutes.[14]
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).[14]
-
Absorbance Reading: The absorbance is measured at 412 nm at regular intervals to monitor the formation of the yellow-colored product resulting from the reaction of thiocholine with DTNB.[14][15]
-
Inhibition Calculation: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control. The IC50 value is then determined.[16]
Visualizations
The following diagrams illustrate key processes related to the synthesis and potential mechanism of action of 2-substituted benzothiazoles.
Caption: General synthesis workflow for 2-substituted benzothiazoles.
Caption: Potential inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. jchr.org [jchr.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. assaygenie.com [assaygenie.com]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2-Ethyl-6-methoxy-1,3-benzothiazole: A General Guide
Disclaimer: This document provides general guidance on the disposal of 2-Ethyl-6-methoxy-1,3-benzothiazole based on information available for structurally related benzothiazole compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to consult the official SDS provided by the manufacturer or supplier for specific and accurate safety and disposal information before handling or disposing of this chemical. The procedures outlined below should be considered as a baseline and may need to be adapted based on the specific hazards identified in the official SDS.
Researchers, scientists, and drug development professionals must prioritize safety and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
Based on the hazard profiles of similar benzothiazole compounds, this compound should be handled with caution. Benzothiazole derivatives can be harmful if swallowed, toxic in contact with skin, and may cause serious eye irritation.[1][2] Inhalation of vapors or mists may also be harmful.[1] It is also important to prevent the release of this compound into the environment as it may be harmful to aquatic life.[1][3]
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Eye Protection: Safety goggles or a face shield to protect against splashes.[4]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[3][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate or if aerosols or vapors are generated, a NIOSH-approved respirator is recommended.[6]
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of this compound. This procedure is based on best practices for handling hazardous chemical waste and should be adapted to comply with your institution's specific waste management policies.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
The container must be in good condition, leak-proof, and have a secure-fitting lid.[7]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. Benzothiazoles may react with strong acids and bases.[6][8]
-
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, paper towels), in the designated hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.[9]
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[10]
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the absorbent material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]
-
Avoid allowing the spilled material or cleanup runoff to enter drains or waterways.[1][8]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[8][11]
-
Ensure that all required waste disposal forms are completed accurately and accompany the waste container.
-
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was located, quantitative data regarding exposure limits, toxicity, and other physical properties are not available. The following table highlights the information that should be obtained from the official SDS.
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | Consult specific SDS |
| LD50 (Dermal) | Data not available | Consult specific SDS |
| LC50 (Inhalation) | Data not available | Consult specific SDS |
| Occupational Exposure Limits | Data not available | Consult specific SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. synerzine.com [synerzine.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lanxess.com [lanxess.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 2-Ethyl-6-methoxy-1,3-benzothiazole
This guide provides essential information for the safe handling, use, and disposal of 2-Ethyl-6-methoxy-1,3-benzothiazole in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by the potential routes of exposure: inhalation, skin contact, and eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for larger quantities or when there is a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are commonly recommended for handling benzothiazole derivatives.[2] Always inspect gloves for integrity before use and change them frequently. |
| Skin and Body Protection | Laboratory coat and appropriate clothing | A standard laboratory coat should be worn, fully buttoned, with sleeves down. Ensure that skin is not exposed by wearing long pants and closed-toe shoes. For larger scale operations, chemical-resistant aprons or suits may be necessary.[3] |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[1][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
